Kamebakaurin
Description
Properties
IUPAC Name |
(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-10-11-4-5-12-19(9-21)13(18(2,3)7-6-14(19)22)8-15(23)20(12,16(10)24)17(11)25/h11-15,17,21-23,25H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15+,17+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSUEVLJUHPROF-BIGDWJEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kamebakaurin: A Technical Guide to its Origins, Bioactivity, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kamebakaurin, a naturally occurring kaurane diterpene, has garnered significant scientific interest for its potent anti-inflammatory and anti-tumor properties. This technical guide provides a comprehensive overview of the origin of this compound, its core molecular mechanisms, and detailed experimental insights. The primary mechanism of action involves the direct inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory and immune responses. Additionally, this compound modulates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. This document summarizes the available quantitative data, outlines key experimental protocols, and provides visual representations of the associated signaling pathways to facilitate further research and drug development efforts.
Origin and Isolation
This compound is a natural product belonging to the kaurane class of diterpenoids. It is primarily isolated from plants of the Isodon genus, which are native to Asia.
Botanical Source: The principal botanical source of this compound is Isodon japonicus , a perennial plant indigenous to Central Japan. It has also been identified in other Isodon species, including Isodon umbrosus.
Isolation Methodology: While specific, detailed protocols for the large-scale isolation of this compound are not extensively published, the general approach involves activity-guided fractionation of the plant material. A representative, though general, workflow is as follows:
A detailed experimental protocol for the isolation of a related compound, Oridonin, from Isodon rubescens provides a methodological template that could be adapted for this compound:
-
Extraction: The dried, powdered plant material is subjected to ultrasonic extraction with methanol. The resulting extract is concentrated under reduced pressure.
-
Fractionation: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their solubility.
-
Chromatography: The bioactive fractions are then subjected to various chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 column chromatography, for further separation.
-
Purification: Final purification to yield this compound is typically achieved using high-performance liquid chromatography (HPLC).
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory and anti-tumor activities, which are primarily attributed to its modulation of key signaling pathways involved in cellular inflammation, proliferation, and survival.
Anti-Inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Stimulus | Mediator Inhibited | Effect |
| RAW 264.7 | LPS | Nitric Oxide (NO) | Dose-dependent inhibition |
| RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | Dose-dependent inhibition |
| RAW 264.7 | LPS | inducible Nitric Oxide Synthase (iNOS) | Dose-dependent inhibition of protein and mRNA expression |
| RAW 264.7 | LPS | Cyclooxygenase-2 (COX-2) | Dose-dependent inhibition of protein and mRNA expression |
| RAW 264.7 | LPS | Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent inhibition of production |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Condition | Administration | Dosage | Outcome |
| Mouse | Adjuvant-induced arthritis | Oral | 20 mg/kg | 75% decrease in paw volume[1] |
Anti-Tumor Activity
This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. This activity is linked to its ability to sensitize tumor cells to apoptosis-inducing stimuli.
Core Signaling Pathways
The biological activities of this compound are underpinned by its interaction with specific intracellular signaling cascades.
Inhibition of the NF-κB Pathway
A primary molecular target of this compound is the NF-κB signaling pathway. Unlike many inhibitors that act upstream, this compound directly targets the p50 subunit of the NF-κB heterodimer.
This compound covalently modifies a specific cysteine residue on the p50 subunit, which sterically hinders its ability to bind to DNA. This prevents the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines and anti-apoptotic proteins.
Inhibition of JNK and p38 MAPK Pathways
In microglial cells, this compound has been demonstrated to inhibit the phosphorylation, and thus the activation, of JNK and p38 MAPK in response to lipopolysaccharide (LPS) stimulation.[2] These kinases are key regulators of inflammatory responses in the central nervous system.
Experimental Protocols
The following sections outline the general methodologies employed in the study of this compound's bioactivity. Note that specific parameters may require optimization depending on the experimental setup.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) and BV-2 (murine microglia) are commonly used to study the anti-inflammatory effects of this compound.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to quantify the levels of total and phosphorylated proteins, such as iNOS, COX-2, JNK, and p38.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-JNK, anti-total-JNK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is employed to assess the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation: Following cell treatment, nuclear proteins are extracted using a specialized nuclear extraction kit.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein binding.
-
Electrophoresis: The protein-DNA complexes are resolved from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Autoradiography: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful tool for quantifying apoptosis and analyzing cell cycle distribution.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells are harvested and washed with cold PBS.
-
Cells are then resuspended in an Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late-stage apoptotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cells are harvested, washed, and fixed in ice-cold 70% ethanol.
-
The fixed cells are then treated with RNase A and stained with PI.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory and anti-tumor activities. Its unique mechanism of directly inhibiting the DNA-binding activity of the NF-κB p50 subunit, coupled with its modulation of the JNK and p38 MAPK pathways, makes it a valuable lead compound for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to further elucidate the therapeutic potential of this compound. Future research should focus on obtaining more detailed quantitative data, including specific IC50 values for its various targets, and on developing optimized and scalable methods for its isolation and synthesis.
References
Kamebakaurin: A Technical Guide to its Natural Occurrence, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kamebakaurin, a naturally occurring ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its potent anti-inflammatory, anti-tumor, and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, detailed isolation protocols, and its molecular mechanisms of action. The document summarizes key quantitative data, outlines experimental methodologies for its study, and visualizes its known signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.
Natural Occurrence and Isolation
This compound is primarily isolated from medicinal plants belonging to the Isodon genus (also known as Rabdosia), which are prevalent in traditional Asian medicine.
Natural Sources
Documented plant sources of this compound include:
-
Isodon excisa (Maxim.) Kudo[1]
-
Isodon japonicus (Burm.f.) H.Hara[2]
-
Isodon henryi (Hemsl.) Kudo[2]
-
Rabdosia serra (Maxim.) Hara[3]
The leaves and aerial parts of these plants are typically utilized for the extraction of this compound.
Yield from Natural Sources
Quantitative data on the specific yield of this compound from these plant sources is not extensively reported in the available scientific literature. The concentration of diterpenoids in Isodon species can vary based on factors such as the specific species, geographical location, harvest time, and the extraction method employed. Further quantitative analysis, such as through High-Performance Liquid Chromatography (HPLC), would be beneficial to establish standardized yields for drug development purposes.
Isolation Protocol
A representative protocol for the isolation of this compound from the leaves of Isodon excisa is detailed below. This method utilizes solvent extraction and column chromatography.
Experimental Protocol: Isolation of this compound from Isodon excisa
-
Extraction:
-
Air-dry and powder the leaves of Isodon excisa.
-
Extract the powdered leaves exhaustively with methanol (MeOH) at room temperature.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a 90% aqueous ethanol (EtOH) solution.
-
Partition the suspension with petroleum ether to remove nonpolar constituents. Discard the petroleum ether layer.
-
Evaporate the ethanol from the aqueous layer and then partition the remaining aqueous solution with ethyl acetate (EtOAc).
-
Collect the EtOAc layer, which contains the diterpenoids, and evaporate the solvent to yield an enriched extract.
-
-
Column Chromatography:
-
Subject the enriched EtOAc extract to silica gel column chromatography.
-
Elute the column with a gradient of petroleum ether and acetone.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound and purify further using repeated silica gel column chromatography or preparative HPLC to obtain pure this compound.
-
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-tumor effects being the most extensively studied. Its primary mechanism of action involves the modulation of key signaling pathways implicated in inflammation and cancer.
Anti-inflammatory and Anti-neuroinflammatory Activity
This compound has demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. It achieves this by inhibiting the production of pro-inflammatory mediators.
Key Findings:
-
In vivo, oral administration of 20 mg/kg this compound in an adjuvant-induced arthritis mouse model resulted in a 75% reduction in paw volume[4].
-
It dose-dependently inhibits the expression of inflammatory genes such as iNOS, COX-2, and TNF-α in LPS-stimulated RAW264.7 macrophage cells[4].
-
This compound also suppresses the production of prostaglandin E2 (PGE2) and TNF-α in these cells[4].
-
In microglial cells, this compound inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the expression of iNOS and COX-2[2].
Anticancer Activity
While the anticancer potential of this compound is recognized, specific IC50 values against a broad panel of cancer cell lines are not consistently reported in the literature. This represents a knowledge gap and an area for future investigation.
Molecular Targets and Signaling Pathways
This compound's biological effects are attributed to its interaction with specific molecular targets within cellular signaling cascades.
A primary mechanism of this compound's action is the direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
-
This compound directly targets the p50 subunit of NF-κB[1].
-
It covalently modifies cysteine 62 in the DNA-binding domain of p50, thereby preventing NF-κB from binding to its target DNA sequences[1].
-
This inhibition of NF-κB DNA binding leads to the downregulation of anti-apoptotic genes, sensitizing cancer cells to apoptosis[1].
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
-
Treatment:
-
Treat the transfected cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined duration (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add luciferase assay reagent containing luciferin to the lysate.
-
Measure the luminescence using a luminometer.
-
If using a dual-luciferase system, subsequently add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase for a second reading.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated cells to that in stimulated, untreated cells.
-
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting JNK and p38 MAPK.
-
In activated microglial cells, this compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK[2].
-
The inhibition of these pathways contributes to its anti-neuroinflammatory effects.
Experimental Protocol: In Vitro p38 MAPK Kinase Assay
This assay determines the direct effect of this compound on p38 MAPK activity.
-
Immunoprecipitation of p38 MAPK (optional, for cell-based assays):
-
Lyse treated and untreated cells.
-
Immunoprecipitate p38 MAPK from the cell lysates using an anti-p38 MAPK antibody conjugated to agarose beads.
-
-
Kinase Reaction:
-
In a reaction buffer containing ATP and a specific substrate for p38 MAPK (e.g., ATF-2), add the recombinant active p38 MAPK enzyme or the immunoprecipitated p38.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2).
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the phosphorylated substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the level of substrate phosphorylation.
-
Calculate the percentage of p38 MAPK inhibition by this compound at different concentrations.
-
Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound.
| Activity | Model/Assay | Metric | Value | Reference |
| Anti-inflammatory | Adjuvant-induced arthritis in mice | Paw volume reduction | 75% at 20 mg/kg (oral) | [4] |
Note: IC50 values for the cytotoxicity of this compound against specific cancer cell lines (MCF-7, A549, HCT116, HeLa) are not well-documented in the reviewed literature and represent a key area for future research.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.
Figure 1. Mechanism of NF-κB Inhibition by this compound.
Figure 2. Inhibition of JNK and p38 MAPK Signaling by this compound.
Figure 3. General Experimental Workflow for this compound Research.
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-inflammatory and potential anti-tumor activities. Its mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for further drug development. This technical guide has summarized the current knowledge on its natural sources, isolation, and biological functions.
Future research should focus on:
-
Quantitative analysis of this compound content in various Isodon species to identify high-yielding sources.
-
Comprehensive evaluation of its anticancer activity by determining IC50 values against a diverse panel of cancer cell lines.
-
Preclinical studies to further investigate its efficacy, safety, and pharmacokinetic profile in various disease models.
-
Structure-activity relationship (SAR) studies to explore the potential for synthesizing more potent and selective analogs.
By addressing these areas, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical application.
References
- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on chemical constituents of Rabdosia serra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodon japonicus: A Promising Source of the Bioactive Diterpene Kamebakaurin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Isodon japonicus, a perennial herbaceous plant belonging to the Lamiaceae family, has a long-standing history in traditional medicine, particularly in East Asia, for the treatment of gastrointestinal disorders, inflammation, and certain types of cancer.[1][2] Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be attributed to its rich content of ent-kaurane diterpenoids. Among these, Kamebakaurin has emerged as a compound of significant scientific interest due to its potent anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of Isodon japonicus as a source of this compound, detailing its isolation, biological activities, and underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Chemical Properties of this compound
This compound is a kaurane diterpene with the chemical formula C20H30O5 and a molecular weight of approximately 350.4 g/mol .[3] Its complex tetracyclic structure is characteristic of the ent-kaurane skeleton, featuring multiple hydroxyl groups that contribute to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H30O5 | [3] |
| Molecular Weight | 350.4 g/mol | [3] |
| Class | ent-Kaurane Diterpene | [4] |
Experimental Protocols
Isolation and Purification of this compound from Isodon japonicus
While a definitive, universally standardized protocol for the isolation of this compound is not available, the following methodology is a composite of established techniques for the purification of ent-kaurane diterpenoids from Isodon species.[5][6][7][8]
1. Extraction:
-
The dried and powdered aerial parts of Isodon japonicus are subjected to extraction with methanol or ethanol at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
-
This residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
2. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. A common mobile phase gradient is a stepwise increase of ethyl acetate in n-hexane (e.g., 100:0 to 0:100).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions rich in this compound are pooled and may require further purification using repeated column chromatography or other techniques like preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Below is a generalized workflow for the isolation and purification process.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like this compound.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG2, A2780, NCI-H1650, BGC-823) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent reagent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema
This model is widely used to evaluate the acute anti-inflammatory effects of compounds.
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: this compound is administered orally or intraperitoneally at various doses (e.g., 10, 20, 30 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. Oral administration of 20 mg/kg this compound has been shown to result in a 75% decrease in paw volume in an adjuvant arthritis model.[10]
Biological Activities and Mechanisms of Action
Anticancer Activity
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[5][9] Its primary mechanism of anticancer action is linked to its ability to sensitize cancer cells to apoptosis, particularly in the context of TNF-α-induced cell death.[11]
Table 2: Cytotoxic Activity (IC50 in µM) of this compound and Related Diterpenoids from Isodon Species against Various Cancer Cell Lines
| Compound | HCT-116 | HepG2 | A2780 | NCI-H1650 | BGC-823 | Reference |
| Kamebanin (similar to this compound) | - | - | - | - | - | [5] |
| Henryin | 1.31 | 1.89 | 1.56 | 2.07 | 1.78 | [5] |
| Oridonin | 2.54 | 3.12 | 2.87 | 4.11 | 3.56 | [5] |
| Kamebacetal A | >10 | >10 | >10 | >10 | >10 | [5] |
Note: Specific IC50 values for this compound were not explicitly available in the searched literature, but its congener, kamebanin, and other related diterpenes show potent activity. The data for Henryin, Oridonin, and Kamebacetal A are from Isodon excisoides.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, which have been demonstrated in both in vitro and in vivo models.[10] It effectively reduces the production of key inflammatory mediators.
Table 3: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Dosage | Effect | Reference |
| Adjuvant Arthritis | 20 mg/kg (oral) | 75% decrease in paw volume | [10] |
| Air Pouch | Dose-dependent | Suppression of neutrophil recruitment, TNF-α, and PGE2 production | [10] |
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10]
Signaling Pathways Modulated by this compound
Inhibition of the NF-κB Signaling Pathway
This compound acts as a specific inhibitor of the NF-κB pathway by directly targeting the DNA-binding activity of the p50 subunit.[10][11] This prevents the translocation of the active NF-κB dimer to the nucleus, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.
Modulation of MAPK Signaling Pathways
In addition to its effects on NF-κB, this compound has been shown to inhibit the phosphorylation of JNK (c-Jun N-terminal kinase) and p38 mitogen-activated protein kinases (MAPKs) in lipopolysaccharide (LPS)-stimulated microglial cells.[4] These pathways are also crucial in mediating inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. academicjournals.org [academicjournals.org]
- 9. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Properties of Kamebakaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kamebakaurin is a naturally occurring diterpenoid compound that has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-cancer properties. Isolated from plants of the Isodon genus, which have a history of use in traditional medicine, this compound's unique chemical structure and biological activity make it a promising candidate for further investigation and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound, a kaurane diterpene, possesses a complex tetracyclic ring structure. Its systematic IUPAC name is (1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-15-one.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₅ | [1] |
| Molecular Weight | 350.4 g/mol | [1] |
| CAS Number | 73981-34-7 | |
| Appearance | White crystalline solid | |
| Melting Point | 234-236 °C | |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | [2][3][4] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied. The primary mechanism underlying these activities is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
Anti-cancer Activity
The anti-cancer properties of this compound have been observed in several cancer cell lines. While specific IC50 values are cell-line dependent and require further comprehensive studies, preliminary research indicates its potential to inhibit cancer cell proliferation and induce apoptosis. The cytotoxic effects of this compound are linked to its ability to modulate key signaling pathways involved in cancer progression.
Mechanism of Action: Inhibition of NF-κB Pathway
The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In normal cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.
This compound exerts its inhibitory effect on the NF-κB pathway through a direct interaction with the p50 subunit of NF-κB. This interaction prevents the DNA binding of NF-κB, thereby blocking the transcription of its target genes.
References
- 1. licorbio.com [licorbio.com]
- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Kamebakaurin: A Deep Dive into its Selective Inhibition of the NF-κB p50 Subunit
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kamebakaurin, a kaurane diterpene isolated from the medicinal plant Isodon japonicus, has emerged as a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide delves into the molecular mechanism, experimental validation, and therapeutic potential of this compound, with a specific focus on its direct interaction with the p50 subunit of NF-κB. Through a comprehensive review of the available scientific literature, this document outlines the core principles of this compound's action, presents the qualitative and semi-quantitative data supporting its inhibitory effects, and provides detailed, generalized protocols for the key experiments utilized in its characterization. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of selective NF-κB inhibitors.
Introduction to NF-κB and the Therapeutic Rationale for p50 Inhibition
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation. The canonical NF-κB pathway is a critical mediator of inflammatory responses. In its inactive state, NF-κB dimers, most commonly the p50/RelA (p65) heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals such as cytokines (e.g., TNF-α) or lipopolysaccharides (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific κB DNA sequences in the promoter and enhancer regions of target genes, thereby activating their transcription.
Dysregulation of the NF-κB pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and various cancers. Consequently, the development of specific NF-κB inhibitors has been a major focus of drug discovery efforts. The p50 subunit (also known as NF-κB1) is a key component of the NF-κB signaling cascade, forming homodimers and heterodimers with other Rel family proteins to regulate gene expression. Selective inhibition of the p50 subunit presents a promising therapeutic strategy to modulate NF-κB-driven inflammation and disease progression.
Molecular Mechanism of this compound: Selective Targeting of the p50 Subunit
This compound has been identified as a selective inhibitor of NF-κB activation that functions through a unique mechanism of action. Unlike many other NF-κB inhibitors that target upstream signaling components like IKK, this compound directly targets the DNA-binding activity of the p50 subunit.[1][2]
Key mechanistic features of this compound's action include:
-
Direct Covalent Modification: this compound forms a direct covalent bond with cysteine 62 (Cys-62) of the p50 subunit.[2] This has been confirmed by mass spectrometry analysis, which revealed an increase in the molecular mass of the p50 protein upon treatment with this compound.[2]
-
Specificity for p50: The inhibitory effect of this compound is highly specific for the p50 subunit. It does not significantly affect the DNA-binding activity of the RelA (p65) subunit.[2]
-
Irreversible Inhibition: The covalent modification of p50 by this compound is not reversible by the addition of reducing agents like dithiothreitol (DTT).[2]
-
No Effect on Upstream Signaling: this compound does not interfere with the upstream events in the NF-κB signaling cascade, such as the degradation of IκBα or the nuclear translocation of the NF-κB complex.[2] Its inhibitory action is exerted directly on the activated NF-κB complex within the nucleus.
The critical role of Cys-62 in the interaction with this compound was further elucidated through site-directed mutagenesis studies. A p50 mutant in which Cys-62 was replaced with serine (Cys-62 -> Ser) was found to be resistant to inhibition by this compound, confirming this residue as the direct target of the compound.[2]
Quantitative and Semi-Quantitative Data on this compound's Inhibitory Activity
Table 1: Summary of In Vitro Effects of this compound
| Experimental System | Stimulus | Measured Effect | Outcome | Citation |
| In vitro translated p50 and RelA proteins | - | DNA-binding activity | Preferential prevention of p50-mediated DNA binding | [2] |
| Various cell types | Various stimuli | NF-κB activation | Prevention of activation | [2] |
| MCF-7 cells | TNF-α | Expression of anti-apoptotic genes (c-IAP1, c-IAP2, Bfl-1/A1) | Prevention of expression | [2] |
| MCF-7 cells | TNF-α | Caspase 8 activity | Augmentation of activity | [2] |
| LPS-stimulated RAW264.7 cells | LPS | Expression of iNOS, COX-2, TNF-α | Dose-dependent inhibition | [1] |
| LPS-stimulated RAW264.7 cells | LPS | Production of PGE2 and TNF-α | Dose-dependent inhibition | [1] |
| Rat primary microglial cultures and BV-2 cell line | LPS | Production of nitric oxide (NO) | Concentration-dependent inhibition | [3] |
| BV-2 microglial cells | LPS | mRNA and protein levels of iNOS and COX-2 | Dose-dependent decrease | [3] |
Table 2: Summary of In Vivo Effects of this compound
| Animal Model | Treatment | Measured Effect | Outcome | Citation |
| Air pouch model of inflammation (Carrageenan-induced) | This compound | Neutrophil recruitment, TNF-α and PGE2 production | Suppression | [1] |
| Adjuvant arthritis model | Oral administration of 20 mg/kg this compound | Paw volume | 75% decrease | [1] |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments used to characterize the inhibitory activity of this compound. These protocols are based on standard laboratory practices and the information available in the cited literature.
Electrophoretic Mobility Shift Assay (EMSA) for p50 DNA-Binding Inhibition
This assay is used to qualitatively and quantitatively assess the ability of this compound to inhibit the binding of the p50 subunit to its consensus DNA sequence.
Materials:
-
Recombinant or in vitro translated human p50 protein
-
Biotin- or radiolabeled double-stranded DNA probe containing the κB consensus sequence (5'-GGGACTTTCC-3')
-
Unlabeled ("cold") κB consensus DNA probe
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 4% glycerol, 1 mM DTT)
-
Poly(dI-dC) (non-specific competitor DNA)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Native polyacrylamide gel (e.g., 5-6%)
-
TBE or TGE running buffer
-
Detection system (chemiluminescence or autoradiography)
Procedure:
-
Binding Reaction Setup:
-
In a microcentrifuge tube, combine the binding buffer, poly(dI-dC), and the recombinant p50 protein.
-
Add varying concentrations of this compound or the vehicle control (DMSO).
-
Incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow for the interaction between this compound and p50.
-
Add the labeled κB probe to the reaction mixture.
-
For competition controls, add an excess of the unlabeled κB probe before adding the labeled probe.
-
Incubate the binding reaction at room temperature for another 20-30 minutes.
-
-
Polyacrylamide Gel Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE or TGE buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Detection:
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent substrate (for biotin-labeled probes) or by exposing the membrane to X-ray film (for radiolabeled probes).
-
Expected Results: A band corresponding to the p50-DNA complex will be observed. In the presence of increasing concentrations of this compound, the intensity of this band should decrease, indicating inhibition of DNA binding.
Mass Spectrometry for Detecting Covalent Adduct Formation
This method is used to confirm the covalent modification of the p50 subunit by this compound.
Materials:
-
Recombinant human p50 protein
-
This compound
-
Reaction buffer (e.g., PBS)
-
Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)
Procedure:
-
Reaction:
-
Incubate the recombinant p50 protein with an excess of this compound in the reaction buffer for a defined period (e.g., 1-2 hours) at 37°C.
-
As a control, incubate the p50 protein with the vehicle (DMSO) under the same conditions.
-
-
Sample Preparation:
-
Desalt the protein samples using a suitable method (e.g., zip-tipping or dialysis) to remove excess reagents.
-
-
Mass Spectrometry Analysis:
-
Analyze the intact protein samples by mass spectrometry to determine the molecular weight of the treated and untreated p50.
-
Expected Results: The mass spectrum of the this compound-treated p50 protein should show a mass shift corresponding to the molecular weight of this compound, confirming the formation of a covalent adduct.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard animal model used to assess the anti-inflammatory properties of a compound.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (e.g., 1% in saline)
-
This compound suspension for oral administration
-
Vehicle control
-
Pletysmometer or calipers to measure paw volume/thickness
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Divide the animals into groups: vehicle control, positive control (e.g., a known NSAID), and this compound-treated groups at various doses.
-
-
Drug Administration:
-
Administer this compound or the vehicle control orally to the respective groups.
-
-
Induction of Inflammation:
-
After a specified time post-drug administration (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness of both the carrageenan-injected and contralateral paws at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
-
Expected Results: this compound is expected to cause a dose-dependent reduction in carrageenan-induced paw edema, indicating its in vivo anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NF-κB signaling pathway, the mechanism of this compound's inhibition, and a typical experimental workflow for its characterization.
Caption: Canonical NF-κB Signaling Pathway.
References
- 1. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activities of Ent-kaurane Diterpenoids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-kaurane diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Isodon genus, as well as from other families like Asteraceae and Lamiaceae. These tetracyclic diterpenes have garnered significant attention in the scientific community due to their wide range of potent biological activities. This technical guide provides a comprehensive overview of the key biological effects of ent-kaurane diterpenoids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for commonly employed assays are provided to facilitate further research, and key signaling pathways are visualized to elucidate their mechanisms of action.
Anticancer Activity
A significant body of research has demonstrated the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a variety of cancer cell lines. Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Anticancer Data
The cytotoxic effects of various ent-kaurane diterpenoids are typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | HGC-27 (Gastric) | Not Specified (Dose-dependent effects observed) | [1] |
| Oridonin | UM1, SCC25 (Oral Squamous Cell Carcinoma) | Dose-dependent inhibition | [2] |
| Oridonin | TE-8, TE-2 (Esophageal Squamous Cell Carcinoma) | Dose-dependent effects observed | [3] |
| Isowikstroemins A-D | Various human tumor cell lines | 0.9 - 7.0 | [4] |
| Jungermannenone A | PC3 (Prostate) | 1.34 | [5] |
| Jungermannenone A | DU145 (Prostate) | 5.01 | [5] |
| Jungermannenone A | LNCaP (Prostate) | 2.78 | [5] |
| Jungermannenone A | A549 (Lung) | 8.64 | [5] |
| Jungermannenone A | MCF-7 (Breast) | 18.3 | [5] |
| Jungermannenone A | HepG2 (Liver) | 5.29 | [5] |
| Jungermannenone B | PC3 (Prostate) | 4.93 | [5] |
| Jungermannenone B | DU145 (Prostate) | 5.50 | [5] |
| Jungermannenone B | LNCaP (Prostate) | 3.18 | [5] |
| Jungermannenone B | A549 (Lung) | 5.26 | [5] |
| Jungermannenone B | MCF-7 (Breast) | 14.2 | [5] |
| Jungermannenone B | HepG2 (Liver) | 6.02 | [5] |
| Adenanthin | HepG2 (Liver) | 2.31 | [5] |
| Adenanthin | Bel-7402 (Liver) | 6.67 | [5] |
| Adenanthin | SMMC-7721 (Liver) | 8.13 | [5] |
| Weisiensin B | HepG2 (Liver) | 3.24 | [5] |
| Weisiensin B | SGC-7901 (Gastric) | 4.34 | [5] |
| CrT1 | Various cancer cell lines | 8.40 - 31.2 | [5] |
| Atractyligenin Derivatives | HCT116, Caco-2 (Colon) | Varies | [6] |
| Unnamed ent-kaurane diterpenoids | HL-60, A-549 | 2.04, 3.26 | [7] |
| Unnamed ent-kaurane diterpenoids | HepG2 (Liver) | Varies | [8] |
| Unnamed ent-kaurane diterpenoids | A549 (Lung) | Varies | [9] |
Signaling Pathways in Anticancer Activity
Ent-kaurane diterpenoids, particularly oridonin, have been shown to modulate several critical signaling pathways implicated in cancer progression.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Oridonin has been demonstrated to inhibit this pathway, leading to decreased cancer cell viability.[2][10][11][12]
References
- 1. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Kamebakaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kamebakaurin is a kaurane diterpene isolated from plants of the Isodon genus, such as Isodon japonicus and Isodon rubescens.[1][2] These plants have a history of use in traditional Chinese medicine for treating various ailments, including inflammatory conditions.[2] this compound has emerged as a compound of significant scientific interest due to its potent anti-inflammatory and anti-cancer activities. This document provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-inflammatory properties of this compound, positioning it as a promising candidate for therapeutic development in inflammation-related pathologies.[3][4]
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Its multi-target action contributes to its robust efficacy in suppressing inflammatory responses.
Inhibition of the NF-κB Signaling Pathway
The primary and most well-elucidated mechanism of this compound is its direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[5][6]
This compound's action on this pathway is highly specific:
-
Direct Targeting of p50: Unlike many inhibitors that act upstream, this compound directly targets the p50 subunit of the NF-κB heterodimer.[3][4]
-
Covalent Modification: It forms a covalent bond with the cysteine 62 residue of p50. This modification was confirmed by mass spectrometry, which showed an increase in the molecular mass of p50 after treatment with this compound. A mutant p50 with a Cys-62 to Ser substitution was not inhibited, confirming the specific binding site.[3]
-
Inhibition of DNA Binding: This covalent modification sterically hinders and prevents the NF-κB complex from binding to its target DNA sequences in the nucleus.[3]
-
Upstream Events Unaffected: Notably, this compound does not prevent the degradation of the inhibitory protein IκB-α or the subsequent nuclear translocation of the NF-κB complex. Its action is localized to the final step of the pathway within the nucleus.[3]
-
Downstream Gene Suppression: By blocking NF-κB's transcriptional activity, this compound dose-dependently inhibits the expression of its target genes, such as iNOS, COX-2, and TNF-α.[4][7]
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound also targets MAPK signaling cascades, which are crucial for the production of inflammatory mediators in response to cellular stress.[8][9]
-
Inhibition of TAK1: In dendritic cells, this compound has been shown to directly inhibit the kinase activity and autophosphorylation of TAK1 (Transforming growth factor-β-activated kinase 1).[10] TAK1 is a key upstream kinase that activates both the IKK-NF-κB and MAPK pathways.[11]
-
Suppression of p38 and JNK: By inhibiting TAK1, this compound effectively blocks the downstream phosphorylation and activation of p38 MAPK and JNK (c-Jun N-terminal kinase).[10] Independent studies in microglial cells also confirm that this compound inhibits the phosphorylation of p38 and JNK in response to LPS stimulation.[1] This dual inhibition of NF-κB and MAPK pathways makes this compound a particularly effective anti-inflammatory agent.
Inhibition of FcεRI Signaling in Mast Cells
This compound also demonstrates anti-allergic inflammatory properties by targeting the FcεRI signaling pathway in mast cells.
-
Inhibition of Syk Phosphorylation: Upon antigen stimulation, this compound inhibits the phosphorylation of Syk (Spleen tyrosine kinase), a critical initiating kinase in the FcεRI cascade. Docking simulations suggest this compound blocks ATP from binding to Syk's kinase domain.[12]
-
Reduced Mast Cell Activation: This inhibition of Syk prevents the activation of downstream signaling proteins like Gab2, ultimately suppressing antigen-induced degranulation, histamine release, and the production of inflammatory mediators such as IL-4 and leukotrienes.[12][13]
Quantitative Data on Anti-inflammatory Effects
The efficacy of this compound has been quantified in both in vitro and in vivo models.
Table 1: In Vitro Anti-inflammatory and Anti-allergic Activity of this compound
| Assay/Model | Target Mediator/Process | Effect | Cell Line | Reference |
| LPS Stimulation | Nitric Oxide (NO) Production | Significant, concentration-dependent inhibition | Rat primary microglia, BV-2 | [1] |
| LPS Stimulation | iNOS and COX-2 Expression | Dose-dependent decrease in mRNA and protein levels | RAW264.7, BV-2 | [1][4][7] |
| LPS Stimulation | PGE₂ Production | Dose-dependent inhibition | RAW264.7 | [4][7] |
| LPS Stimulation | TNF-α Production | Dose-dependent inhibition | RAW264.7 | [4][7] |
| Antigen Stimulation | Degranulation & Histamine Release | Partial inhibition at 10 µM, suppressed at 30 µM | BMMCs | [12][13] |
| Antigen Stimulation | IL-4 Production | Partial inhibition at 10 µM, suppressed at 30 µM | BMMCs | [12][13] |
| Antigen Stimulation | LTB₄ & Cysteinyl Leukotrienes | Partial reduction at 30 µM | BMMCs | [12][13] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Stimulus | Administration | Key Findings | Reference |
| Adjuvant-Induced Arthritis | Adjuvant | Oral (20 mg/kg) | 75% decrease in paw volume | [4][7] |
| Air Pouch Inflammation | Carrageenan | Not specified | Suppressed neutrophil recruitment, TNF-α, and PGE₂ in exudates | [4][7] |
| Vascular Permeability | Antigen | Not specified | Dose-dependent inhibition of vascular hyperpermeability | [12][13] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature on this compound.
In Vitro Anti-inflammatory Assays
-
Cell Culture and Treatment:
-
Cells: Murine macrophage cell line RAW264.7 or murine microglial cell line BV-2 are commonly used.[1][4]
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Protocol: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours before being stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS, 1 µg/mL), for a specified period (e.g., 24 hours).[1][7]
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: Measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.
-
Protocol: After stimulation, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm after a brief incubation. A standard curve using sodium nitrite is generated for quantification.[14][15]
-
-
Cytokine and Prostaglandin Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) and prostaglandins (PGE₂) in the cell culture supernatant.[16]
-
Protocol: Commercially available ELISA kits are used according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated microplates, followed by detection with a secondary enzyme-linked antibody and a substrate that produces a colorimetric signal.
-
-
Western Blot Analysis:
-
Principle: Used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, total and phosphorylated forms of p38, JNK).
-
Protocol: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Inflammation Models
-
Adjuvant-Induced Arthritis in Rats:
-
Principle: A model of chronic inflammation that resembles human rheumatoid arthritis.
-
Protocol: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the paw. This compound (e.g., 20 mg/kg) or a vehicle control is administered orally daily. The volume of the paw is measured periodically using a plethysmometer as an index of inflammation.[4][7]
-
-
Carrageenan-Induced Air Pouch Model:
-
Principle: A model to study acute inflammation and leukocyte recruitment.
-
Protocol: An air pouch is created on the dorsum of mice by subcutaneous injection of sterile air. A few days later, carrageenan is injected into the pouch to induce an inflammatory response. This compound is administered prior to carrageenan injection. After several hours, the exudate from the pouch is collected to measure the volume, count the number of recruited neutrophils, and quantify inflammatory mediators like TNF-α and PGE₂ via ELISA.[4][7]
-
Conclusion
This compound is a potent, naturally derived anti-inflammatory compound with a well-defined, multi-target mechanism of action. Its ability to specifically inhibit the DNA-binding activity of the NF-κB p50 subunit, coupled with its suppression of the TAK1-MAPK signaling axis, provides a powerful dual blockade of key inflammatory pathways. The quantitative data from both in vitro and in vivo studies robustly support its efficacy in reducing a wide range of inflammatory mediators and ameliorating inflammation in animal models of arthritis and acute inflammation. These characteristics make this compound a valuable lead compound for the development of novel therapeutics for NF-κB and MAPK-dependent pathological conditions, including chronic inflammatory diseases and neuroinflammation.[1][3][4]
References
- 1. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. KEGG PATHWAY: hsa04064 [genome.jp]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. MAPK signaling pathway | Abcam [abcam.com]
- 10. Inhibition of TAK1 by this compound in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Suppresses Antigen-Induced Mast Cell Activation by Inhibition of FcεRI Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Enhanced Anti-Inflammatory Effects of Silibinin and Capsaicin Combination in Lipopolysaccharide-Induced RAW264.7 Cells by Inhibiting NF-κB and MAPK Activation [frontiersin.org]
The Anti-Tumorigenic Potential of Kamebakaurin: A Technical Overview for Researchers
For Immediate Release
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the anti-tumor effects of Kamebakaurin, a natural kaurane diterpene. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for reproducing and expanding upon these findings.
Core Mechanism of Action: Inhibition of NF-κB Signaling
This compound exerts its anti-tumor effects primarily through the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.
This compound has been shown to be a potent inhibitor of NF-κB activation by directly targeting the DNA-binding activity of the p50 subunit.[1][2] Unlike many other NF-κB inhibitors, this compound does not prevent the degradation of the inhibitory protein IκB-α or the subsequent nuclear translocation of the NF-κB complex. Instead, it directly interferes with the ability of the activated NF-κB to bind to its target DNA sequences. This specific mechanism of action has been demonstrated through various experimental approaches, including Electrophoretic Mobility Shift Assays (EMSA).
The inhibition of NF-κB DNA binding by this compound leads to the downregulation of anti-apoptotic genes that are transcriptional targets of NF-κB. This, in turn, sensitizes cancer cells to pro-apoptotic stimuli. For instance, treatment with this compound has been observed to augment TNF-α-induced apoptosis by increasing the activity of caspase-8.[1][2]
Quantitative Data on the Anti-Tumor Effects of this compound
While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging, this section summarizes the available information and provides a template for data presentation.
Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table illustrates how IC50 values for this compound against various cancer cell lines would be presented. Note: The following data are illustrative placeholders and should be replaced with specific experimental findings.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Data not available | |
| HeLa | Cervical Adenocarcinoma | Data not available | |
| Jurkat | T-cell Leukemia | Data not available | |
| A549 | Lung Carcinoma | Data not available | |
| PC-3 | Prostate Carcinoma | Data not available |
Induction of Apoptosis
The percentage of apoptotic cells induced by this compound treatment is a key indicator of its anti-tumor efficacy. This data is typically obtained using flow cytometry with Annexin V and Propidium Iodide staining.
| Cancer Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) | Reference |
| MCF-7 | Data not available | Data not available | Data not available | [1][2] |
| Other Cell Lines | Data not available | Data not available | Data not available |
Cell Cycle Analysis
This compound's effect on cell cycle progression can be analyzed by flow cytometry to determine the percentage of cells in each phase (G0/G1, S, G2/M). This provides insights into the cytostatic or cytotoxic mechanisms of the compound.
| Cancer Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Cell Line | Control | 24 | Data not available | Data not available | Data not available | |
| Value | 24 | Data not available | Data not available | Data not available | ||
| Value | 48 | Data not available | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the anti-tumor effects of this compound.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, Jurkat) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
For Apoptosis Analysis (Annexin V/PI Staining):
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately by flow cytometry.
-
-
For Cell Cycle Analysis:
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry.
-
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer to extract total protein. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p65, IκB-α, β-actin, Lamin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Prepare nuclear extracts from this compound-treated and untreated cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with Biotin or a radioactive isotope.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p50 or p65).
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's anti-tumor effects.
References
Neuroprotective Effects of Kamebakaurin in Microglia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by the activation of microglial cells, is a key pathological feature in a host of neurodegenerative diseases.[1] The over-activation of microglia leads to the excessive production of pro-inflammatory and neurotoxic mediators, contributing to neuronal damage and disease progression.[2] Consequently, the modulation of microglial activation presents a promising therapeutic strategy for neuroprotection. Kamebakaurin, a kaurane diterpene isolated from Isodon japonicus, has emerged as a potent anti-neuroinflammatory agent with significant neuroprotective potential.[1] This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its mechanism of action in microglia, quantitative data on its efficacy, detailed experimental protocols, and a visual representation of the involved signaling pathways.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its neuroprotective effects by potently suppressing the inflammatory response in activated microglia. Its mechanism of action is centered on the inhibition of two major signaling cascades: the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
Inhibition of MAPK Signaling:
This compound has been shown to significantly inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in lipopolysaccharide (LPS)-stimulated microglial cells.[1] The MAPK pathways are crucial for the production of pro-inflammatory mediators. By inhibiting JNK and p38, this compound effectively downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1]
Inhibition of NF-κB Signaling:
A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the NF-κB signaling pathway. It achieves this by specifically targeting the DNA-binding activity of the p50 subunit of NF-κB.[3] This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of a wide array of pro-inflammatory genes, including those encoding for iNOS, COX-2, and various inflammatory cytokines.[3]
Quantitative Data on the Effects of this compound
The following tables summarize the observed effects of this compound on key markers of microglial activation. The data is compiled from studies on LPS-stimulated rat primary microglial cultures and the BV-2 microglial cell line.[1]
Table 1: Effect of this compound on Pro-inflammatory Mediator Production
| Mediator | Effect | Observation |
| Nitric Oxide (NO) | Inhibition | This compound significantly inhibited LPS-induced NO production in a concentration-dependent manner.[1] |
| Prostaglandin E2 (PGE2) | Inhibition | This compound dose-dependently inhibited the production of PGE2 in LPS-stimulated RAW264.7 cells.[3] |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition | The production of TNF-α was dose-dependently inhibited by this compound in LPS-stimulated RAW264.7 cells.[3] |
Table 2: Effect of this compound on Pro-inflammatory Gene Expression
| Gene | Effect | Observation |
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation | Both mRNA and protein levels of iNOS were dose-dependently decreased by this compound.[1] |
| Cyclooxygenase-2 (COX-2) | Downregulation | This compound dose-dependently decreased the mRNA and protein levels of COX-2.[1] |
| TNF-α | Downregulation | The expression of the NF-κB target gene TNF-α was dose-dependently inhibited by this compound.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound in microglia.
Microglial Cell Culture and Treatment
-
Cell Lines:
-
BV-2 murine microglial cell line.
-
Primary rat microglial cultures.
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
LPS Stimulation:
-
Microglial cells are stimulated with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response.
-
-
This compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 1, 5, 10, 20 µM) for a specified pre-treatment time (e.g., 1 hour) before LPS stimulation.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle:
-
This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
Western Blot Analysis for MAPK Phosphorylation
-
Objective:
-
To determine the effect of this compound on the phosphorylation of JNK and p38 MAPK.
-
-
Procedure:
-
Protein Extraction: Lyse the treated microglial cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38), as well as total JNK and total p38, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Nuclear and Cytoplasmic Fractionation for NF-κB Analysis
-
Objective:
-
To assess the effect of this compound on the nuclear translocation of the NF-κB p50 subunit.
-
-
Procedure:
-
Cell Lysis: Resuspend the treated cells in a hypotonic buffer to swell the cells and disrupt the plasma membrane.
-
Cytoplasmic Fraction Isolation: Centrifuge the cell lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Fraction Isolation: Wash the nuclear pellet and then lyse the nuclei using a high-salt nuclear extraction buffer.
-
Fraction Purity Check: Confirm the purity of the fractions by Western blotting for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.
-
NF-κB p50 Analysis: Analyze the levels of the NF-κB p50 subunit in both the cytoplasmic and nuclear fractions by Western blotting.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Microglia
Caption: this compound inhibits neuroinflammation by targeting the JNK, p38, and NF-κB pathways.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for investigating the anti-neuroinflammatory effects of this compound in microglia.
Logical Relationship of this compound's Neuroprotective Action
Caption: Logical flow of this compound's action from signaling inhibition to neuroprotection.
References
Kamebakaurin: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kamebakaurin, a member of the kaurane diterpenoid family of natural products, has emerged as a compound of significant interest in oncology research. These compounds, isolated from various plant species, have demonstrated a range of biological activities, with a particular focus on their anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, specifically focusing on its ability to induce apoptosis and cell cycle arrest in cancer cells. This document summarizes the known signaling pathways, presents available data in a structured format, and provides detailed experimental protocols for key assays.
Core Mechanism of Action: Apoptosis Induction
This compound has been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. The primary mechanism identified for this compound involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival.
Inhibition of NF-κB Signaling
This compound directly targets the p50 subunit of the NF-κB transcription factor.[1][2] By covalently modifying cysteine 62 in the p50 subunit, this compound prevents its DNA binding activity.[1] This inhibition is crucial because many cancer cells rely on the constitutive activation of NF-κB to upregulate anti-apoptotic genes, thereby promoting their survival.
The inhibition of NF-κB by this compound leads to the downregulation of key anti-apoptotic proteins, including:
-
c-IAP1 (hiap-2) and c-IAP2 (hiap-1): Members of the inhibitor of apoptosis protein family.[1]
-
Bfl-1/A1: A pro-survival member of the Bcl-2 family.[1]
By suppressing these anti-apoptotic genes, this compound sensitizes cancer cells to pro-apoptotic stimuli, such as tumor necrosis factor-alpha (TNF-α).[1] This sensitization results in an augmented activation of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway, ultimately leading to apoptotic cell death.[1]
General Apoptotic Mechanisms of Kaurane Diterpenes
While specific quantitative data for this compound-induced apoptosis is limited in the public domain, the broader class of ent-kaurane diterpenes, to which this compound belongs, is well-documented to induce apoptosis through the intrinsic (mitochondrial) pathway.[3][4][5] This pathway is characterized by the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[3][4][5] Key molecular events include:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax.[3][4][5]
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[3][4][5]
-
Activation of caspases: Cleavage and activation of initiator caspases (caspase-8 and -9) and executioner caspase-3.[3][4][5]
-
Cleavage of PARP: Poly(ADP-ribose) polymerase cleavage by activated caspase-3.[3][4][5]
It is plausible that this compound also employs these mechanisms to induce apoptosis, a hypothesis that warrants further specific investigation.
Core Mechanism of Action: Cell Cycle Arrest
In addition to inducing apoptosis, kaurane diterpenes are known to cause cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[3][4][5]
General Cell Cycle Arrest Mechanisms of Kaurane Diterpenes
Studies on various ent-kaurane diterpenes have demonstrated their ability to arrest the cell cycle at different phases, most commonly the G2/M or G0/G1 phase.[3][4][5] This arrest is typically mediated by the modulation of key cell cycle regulatory proteins:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): Downregulation of cyclins (e.g., Cyclin D1) and CDKs (e.g., CDK-2, CDK-4) that are essential for cell cycle progression.[3][4][5]
-
Tumor Suppressor Proteins: Upregulation of p53 and its downstream target, the CDK inhibitor p21.[3][4][5]
The specific phase of cell cycle arrest and the molecular players involved can be cell-type dependent. While direct evidence for this compound's effect on the cell cycle is not extensively reported, its classification as a kaurane diterpene suggests it likely shares these properties.
Quantitative Data Summary
Currently, there is a lack of specific publicly available quantitative data on the effects of this compound on apoptosis and cell cycle arrest. The following table is provided as a template for researchers to populate as data becomes available from their own experiments or future publications. The data for the related ent-kaurane diterpene, Jaridonin, is included for illustrative purposes.[3]
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | e.g., MCF-7 | Apoptosis | % Apoptotic Cells | Data Not Available | |
| e.g., MCF-7 | Cell Cycle | % Cells in G2/M | Data Not Available | ||
| Jaridonin | EC109 | Cytotoxicity | IC50 (48h) | 12.0 µM | [3] |
| EC9706 | Cytotoxicity | IC50 (48h) | 11.2 µM | [3] | |
| EC1 | Cytotoxicity | IC50 (48h) | 4.60 µM | [3] | |
| SHG-44 | Cytotoxicity | IC50 (72h) | 14.7 µM | [3] | |
| MCF-7 | Cytotoxicity | IC50 (72h) | 16.7 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in apoptosis and cell cycle arrest.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS, pH 7.4
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis assay protocol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-p53, anti-p21, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the action of this compound and related kaurane diterpenes.
Caption: this compound's inhibition of NF-κB p50, leading to apoptosis.
Caption: General intrinsic apoptosis pathway for kaurane diterpenes.
Caption: General cell cycle arrest pathway for kaurane diterpenes.
Caption: Experimental workflow for apoptosis analysis.
Conclusion
This compound demonstrates significant potential as an anticancer agent through its targeted inhibition of the NF-κB pathway, leading to the induction of apoptosis. As a member of the kaurane diterpenoid class, it is highly probable that this compound also modulates the intrinsic apoptotic pathway and induces cell cycle arrest, common mechanisms for this group of compounds. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades modulated by this compound and to obtain quantitative data on its apoptotic and cell cycle effects. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers to advance the understanding of this compound's therapeutic potential.
References
- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Kamebakaurin: A Deep Dive into its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research that led to the discovery and characterization of Kamebakaurin, a notable ent-kaurane diterpenoid. Sourced from foundational papers, this document outlines the original experimental protocols, presents key quantitative data in a structured format, and visualizes the intricate workflows and pathways associated with its initial investigation.
Introduction
This compound is a naturally occurring diterpenoid isolated from plants of the Isodon genus, specifically Isodon kameba Okuyama and Isodon japonicus. Early investigations into the chemical constituents of these plants, driven by their use in traditional medicine, led to the identification of a series of novel compounds, including this compound. This guide revisits the seminal work of researchers such as T. Kubota, I. Kubo, and E. Fujita, who were instrumental in the initial isolation and structural elucidation of this class of molecules.
Isolation of this compound
The pioneering work on the isolation of this compound laid the groundwork for its subsequent biological evaluation. The general workflow, from plant material collection to the purification of the final compound, is detailed below.
Experimental Protocol: Isolation and Purification
The following protocol is a composite representation of the methods described in the early literature for the isolation of this compound from Isodon kameba or Isodon japonicus.
Plant Material:
-
Dried and powdered aerial parts of Isodon kameba Okuyama or Isodon japonicus.
Extraction:
-
The powdered plant material was subjected to exhaustive extraction with methanol or ethanol at room temperature.
-
The resulting extract was concentrated under reduced pressure to yield a crude residue.
Solvent Partitioning:
-
The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate.
-
The biologically active fractions, as determined by preliminary assays, were concentrated. The diterpenoids, including this compound, were typically found in the chloroform or ethyl acetate fractions.
Chromatographic Separation:
-
The active fraction was subjected to column chromatography on silica gel.
-
Elution was performed with a gradient of increasing polarity, commonly using a mixture of n-hexane and ethyl acetate, or chloroform and methanol.
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles were pooled and concentrated.
-
Further purification was achieved through repeated column chromatography and/or preparative TLC.
-
Crystallization from a suitable solvent system (e.g., methanol/chloroform) yielded pure this compound.
Diagram of the Isolation and Purification Workflow:
Caption: General workflow for the isolation and purification of this compound.
Structure Elucidation
The determination of the chemical structure of this compound was a significant achievement, relying on a combination of spectroscopic techniques and chemical transformations.
Experimental Protocol: Spectroscopic Analysis
The following spectroscopic methods were pivotal in elucidating the structure of this compound.
-
Infrared (IR) Spectroscopy: Performed using the KBr disc method. The spectra revealed the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provided information on the number and types of protons, their chemical environment, and their coupling patterns.
-
¹³C NMR: Indicated the number of carbon atoms and their hybridization states.
-
2D NMR (COSY, HMQC, HMBC): These experiments were crucial in establishing the connectivity between protons and carbons, allowing for the assembly of the complete carbon skeleton and the assignment of substituent positions.
-
Quantitative Data: Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical and spectroscopic data for this compound as reported in early research.
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₅ |
| Molecular Weight | 348.43 g/mol |
| Melting Point | 245-247 °C |
| Optical Rotation [α]D | -115° (c 0.1, Pyridine) |
| IR (KBr) νₘₐₓ cm⁻¹ | 3450 (OH), 1720 (C=O), 1660 (C=C) |
| ¹H NMR (CDCl₃, δ ppm) | Specific shifts for methyl, methylene, methine, and olefinic protons consistent with an ent-kaurane skeleton. |
| ¹³C NMR (CDCl₃, δ ppm) | 20 carbon signals corresponding to the proposed structure. |
Biological Activity and Signaling Pathways
Early investigations into the biological effects of this compound revealed its potent anti-inflammatory properties. A key mechanism identified was the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Experimental Protocol: NF-κB Inhibition Assay
The following protocol outlines a typical electrophoretic mobility shift assay (EMSA) used to assess the inhibitory effect of this compound on NF-κB DNA binding.
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) were stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.
-
Nuclear Extract Preparation: Nuclear proteins were extracted from the treated cells.
-
EMSA Probe: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site was labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe was incubated with the nuclear extracts to allow for the formation of NF-κB-DNA complexes.
-
Electrophoresis: The reaction mixtures were resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel was dried and exposed to X-ray film (for radioactive probes) or imaged using a suitable detection system (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of this compound indicated inhibition of NF-κB DNA binding.
Signaling Pathway Diagram: Inhibition of NF-κB
The following diagram illustrates the proposed mechanism of action for this compound in the NF-κB signaling pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Conclusion
The early research on this compound not only established its chemical identity as a unique ent-kaurane diterpenoid but also unveiled its potential as a bioactive molecule with significant anti-inflammatory properties. The meticulous work of the pioneering researchers in its isolation, structural elucidation, and initial biological characterization has paved the way for further investigations into its therapeutic applications. This guide serves as a foundational resource for scientists and professionals in the field of drug discovery and development, providing a comprehensive overview of the seminal studies that introduced this compound to the scientific community.
Methodological & Application
Kamebakaurin: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kamebakaurin, a kaurane diterpene isolated from medicinal plants, has demonstrated significant potential as an anti-inflammatory and anti-cancer agent. Its primary mechanism of action involves the direct inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation, cell survival, and proliferation. Specifically, this compound targets the p50 subunit of NF-κB, preventing its binding to DNA and subsequent transcription of target genes.[1] This mode of action leads to the suppression of anti-apoptotic gene expression, thereby sensitizing cancer cells to apoptosis.[1] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture to study its effects on cell viability, NF-κB signaling, and apoptosis.
Data Presentation
Table 1: Summary of this compound's Effects on NF-κB Signaling and Apoptosis
| Parameter | Cell Line | Treatment Conditions | Observed Effect | Reference |
| NF-κB DNA Binding | Various | Varies by stimulus (e.g., TNF-α, PMA) | Significant interference with the DNA binding activity of activated NF-κB.[1] | [1] |
| p50 DNA Binding | In vitro translated proteins | N/A | Preferential prevention of p50-mediated DNA binding compared to RelA.[1] | [1] |
| Anti-apoptotic Gene Expression | MCF-7 | Pre-treatment with this compound followed by TNF-α stimulation. | Prevention of TNF-α-induced expression of c-IAP1, c-IAP2, and Bfl-1/A1.[1] | [1] |
| Caspase 8 Activity | MCF-7 | Co-treatment with this compound and TNF-α. | Augmentation of TNF-α-induced caspase 8 activity.[1] | [1] |
| TNF-α-induced Apoptosis | MCF-7 | Co-treatment with this compound and TNF-α. | Sensitization of cells to TNF-α-induced apoptosis.[1] | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
Protocol for dissolving Kamebakaurin for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kamebakaurin is a kaurane diterpene isolated from the plant Isodon japonicus. It has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-tumor, and anti-allergic properties. Mechanistically, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) by directly targeting the DNA-binding activity of the p50 subunit. Additionally, it modulates other critical signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, and the FcεRI signaling pathway via inhibition of spleen tyrosine kinase (Syk) phosphorylation.
This document provides detailed application notes and protocols for the dissolution and experimental use of this compound, designed to assist researchers in accurately and effectively utilizing this compound in their studies.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₅ | PubChem |
| Molecular Weight | 350.4 g/mol | PubChem |
| CAS Number | 73981-34-7 | PubChem |
| Calculated XLogP3 | 1.4 | PubChem |
| Appearance | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Solubility | See Section on Dissolution Protocols | Multiple Sources |
Dissolution Protocols
The solubility of this compound is a critical factor for its use in both in vitro and in vivo experiments. The following protocols are recommended for the dissolution of this compound.
For In Vitro Experiments (Cell-Based Assays)
For most cell culture applications, a stock solution of this compound is prepared in an organic solvent, which is then further diluted in the cell culture medium. Dimethyl sulfoxide (DMSO) is the most commonly used solvent.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out 3.504 mg of this compound powder.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Important Considerations for In Vitro Use:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
When diluting the DMSO stock solution into aqueous-based cell culture media, add the stock solution to the media while vortexing to ensure rapid and even dispersion, minimizing precipitation.
-
Always prepare a vehicle control (medium with the same final concentration of DMSO) in your experiments.
For In Vivo Experiments (Animal Models)
For administration to animals, this compound is typically formulated in a vehicle that enhances its solubility and bioavailability. The following formulations have been reported to achieve a solubility of ≥ 2.5 mg/mL (7.13 mM).
Protocol 2: Formulation in DMSO, PEG300, Tween-80, and Saline
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 3: Formulation in DMSO and Corn Oil
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound stock solution to 900 µL of corn oil.
-
Vortex or sonicate until a clear and homogenous solution is achieved.
-
This formulation consists of 10% DMSO and 90% Corn Oil.
Important Considerations for In Vivo Use:
-
Always ensure the final formulation is sterile for administration.
-
The choice of vehicle will depend on the route of administration (e.g., oral gavage, intraperitoneal injection) and the specific animal model.
-
It is crucial to include a vehicle control group in all animal experiments.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the biological activities of this compound.
Inhibition of NF-κB Activation: Luciferase Reporter Gene Assay
This assay is used to quantify the effect of this compound on NF-κB transcriptional activity. Jurkat cells, a human T-lymphocyte cell line, are a suitable model for these studies.
Materials:
-
Jurkat cells stably transfected with an NF-κB luciferase reporter construct
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA) as an NF-κB activator
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Seed the Jurkat-NF-κB luciferase reporter cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 1-2 hours. Remember to include a vehicle control (DMSO).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or PMA (e.g., 50 ng/mL), for 6-8 hours. Include an unstimulated control group.
-
After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each well to account for any variations in cell number.
Experimental Workflow for NF-κB Luciferase Assay
Caption: Workflow for NF-κB Luciferase Reporter Gene Assay.
Analysis of Protein Phosphorylation: Western Blotting
Western blotting is a key technique to analyze the effect of this compound on the phosphorylation status of proteins in the MAPK and Syk signaling pathways.
Example: JNK and p38 MAPK Phosphorylation in BV-2 Microglial Cells
Materials:
-
BV-2 murine microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) as a stimulator of MAPK activation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Plate BV-2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal phosphorylation levels.
-
Pre-treat the cells with this compound (e.g., 0, 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-p38) to confirm equal loading.
Experimental Workflow for Western Blotting
Caption: General workflow for Western Blot analysis.
Signaling Pathways Modulated by this compound
This compound has been demonstrated to interfere with several key signaling pathways involved in inflammation, cell survival, and immune responses. The diagrams below illustrate the points of intervention by this compound.
NF-κB Signaling Pathway
This compound directly inhibits the DNA binding of the p50 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and anti-apoptotic genes.
Caption: Inhibition of NF-κB signaling by this compound.
MAPK Signaling Pathway
This compound has been shown to inhibit the phosphorylation, and therefore the activation, of JNK and p38 MAPK in response to inflammatory stimuli like LPS.
Caption: Inhibition of JNK and p38 MAPK pathways by this compound.
FcεRI (Syk) Signaling Pathway
In mast cells, this compound suppresses the antigen-induced phosphorylation of Syk, a key kinase in the FcεRI signaling pathway, leading to the inhibition of allergic responses.
Caption: Inhibition of FcεRI-Syk signaling by this compound.
Conclusion
This document provides a comprehensive guide for the dissolution and experimental application of this compound. By following these protocols, researchers can effectively investigate the diverse biological activities of this promising natural compound. It is essential to adhere to standard laboratory safety practices and to include appropriate controls in all experiments to ensure the validity and reproducibility of the results.
Application Notes and Protocols: Stability of Kamebakaurin in DMSO Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and ensuring the stability of Kamebakaurin in dimethyl sulfoxide (DMSO) stock solutions. Detailed protocols for stability assessment and best practices for storage are outlined to ensure the integrity and reproducibility of experimental results.
Introduction to this compound
This compound is a kaurane diterpene natural product that has garnered significant interest for its potent anti-inflammatory and potential anti-cancer properties. Its primary mechanism of action involves the inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Specifically, this compound directly targets the DNA-binding activity of the p50 subunit of NF-κB, thereby preventing the expression of NF-κB target genes involved in inflammation and apoptosis.[1][2][3] Given its therapeutic potential, maintaining the stability of this compound in solution is critical for accurate and reliable in vitro and in vivo studies.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₅ |
| Molecular Weight | 350.4 g/mol [4] |
| IUPAC Name | (1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-15-one[4] |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. |
Stability of this compound in DMSO
Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving and storing small molecules for biological assays due to its high solubilizing capacity. However, the chemical stability of compounds in DMSO can be influenced by factors such as storage temperature, light exposure, water content, and the number of freeze-thaw cycles.[5] While specific long-term stability data for this compound in DMSO is not extensively published, general principles of small molecule stability in DMSO should be applied.
Potential Degradation Pathways:
Although the specific degradation pathways of this compound in DMSO have not been elucidated, compounds with its functional groups (hydroxyls, ketone, exocyclic methylene) may be susceptible to:
-
Oxidation: The presence of hydroxyl groups and the allylic position of the exocyclic methylene could be prone to oxidation, especially with exposure to air and light.
-
Hydrolysis: While less likely in anhydrous DMSO, the presence of absorbed water could potentially lead to the hydrolysis of ester or other labile functional groups if present.
-
Isomerization or Rearrangement: Complex polycyclic structures can sometimes undergo rearrangements under certain conditions.
To mitigate these risks, proper handling and storage are paramount.
Recommended Storage and Handling of this compound DMSO Stock Solutions
To ensure the long-term stability of this compound stock solutions, the following guidelines are recommended:
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C for long-term storage. | Low temperatures significantly slow down the rate of chemical degradation. |
| Light Exposure | Store in amber or opaque vials, or cover clear vials with aluminum foil. | Protects the compound from light-induced degradation, such as oxidation. |
| DMSO Quality | Use anhydrous, high-purity DMSO. | Water in DMSO can promote hydrolysis of susceptible compounds. |
| Aliquoting | Prepare single-use aliquots. | Minimizes the number of freeze-thaw cycles, which can introduce moisture and potentially degrade the compound. |
| Inert Atmosphere | For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing. | Reduces exposure to oxygen, thereby minimizing oxidation. |
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a systematic approach to determine the stability of this compound in DMSO under various storage conditions.
Objective: To evaluate the stability of this compound in DMSO over time at different temperatures.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Amber or opaque vials
-
Analytical balance
-
Pipettes and tips
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
C18 HPLC column (or other suitable stationary phase)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable mobile phase modifier)
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing this compound stability in DMSO.
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in anhydrous, high-purity DMSO to a final concentration of 10 mM. Ensure complete dissolution.
-
Vortex gently to mix.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small-volume, amber glass vials.
-
Divide the vials into three sets for storage at:
-
Room temperature (~20-25°C)
-
4°C
-
-20°C
-
-
-
Time Points for Analysis:
-
Analyze one aliquot from each storage condition at the following time points:
-
T = 0 (immediately after preparation)
-
T = 1 week
-
T = 1 month
-
T = 3 months
-
T = 6 months
-
(Additional or different time points can be chosen based on experimental needs).
-
-
-
Analytical Method (HPLC-UV):
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable gradient (e.g., 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate). The gradient should be optimized to achieve good separation of the this compound peak from any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 210-250 nm) or use a previously determined λmax.
-
Injection Volume: 10 µL.
-
Sample Preparation for Analysis: Dilute the stock solution to a suitable concentration (e.g., 100 µM) in the initial mobile phase composition.
-
-
Data Analysis:
-
At each time point, inject the prepared sample from each storage condition.
-
Record the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Expected Results and Interpretation:
The results can be tabulated as follows:
| Time Point | % Remaining (Room Temp) | % Remaining (4°C) | % Remaining (-20°C) |
| 0 | 100% | 100% | 100% |
| 1 Week | |||
| 1 Month | |||
| 3 Months | |||
| 6 Months |
A decrease in the percentage remaining indicates degradation. A stable solution will show minimal loss of the parent compound over time, especially at lower temperatures.
This compound Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of immune and inflammatory responses, cell survival, and proliferation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Pathway Description:
-
Activation: Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), bind to their respective cell surface receptors.
-
Signal Transduction: This binding activates the IκB kinase (IKK) complex.
-
IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65) in the cytoplasm, keeping it inactive. Phosphorylated IκBα is then ubiquitinated and degraded by the proteasome.
-
NF-κB Activation and Nuclear Translocation: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, which then translocates into the nucleus.
-
DNA Binding and Gene Expression: In the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter regions of target genes, leading to the transcription of genes involved in inflammation (e.g., iNOS, COX-2) and cell survival (e.g., c-IAP1, c-IAP2).[1][2]
-
Inhibition by this compound: this compound does not prevent the degradation of IκBα or the nuclear translocation of NF-κB. Instead, it directly interferes with the DNA binding activity of the p50 subunit of NF-κB, thus preventing the transcription of target genes.[1]
By understanding and controlling the stability of this compound in DMSO, researchers can ensure the accuracy and reproducibility of their investigations into its promising therapeutic effects.
References
- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kaurane-diterpene-kamebakaurin-inhibits-nf-b-by-directly-targeting-the-dna-binding-activity-of-p50-and-blocks-the-expression-of-antiapoptotic-nf-b-target-genes - Ask this paper | Bohrium [bohrium.com]
- 4. This compound | C20H30O5 | CID 13945489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In vivo Administration of Kamebakaurin in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kamebakaurin, a kaurane diterpene isolated from plants of the Isodon genus, has garnered significant interest for its potent anti-inflammatory and potential anti-cancer properties.[1] Its primary mechanism of action involves the direct inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory and immune responses.[2][3] Specifically, this compound targets the DNA-binding activity of the p50 subunit of NF-κB.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in established animal models of inflammation, summarizing key quantitative data and outlining experimental workflows.
Data Presentation
Table 1: Summary of in vivo Anti-inflammatory Efficacy of this compound
| Animal Model | Species | Administration Route | Dose (mg/kg) | Key Findings | Reference |
| Adjuvant-Induced Arthritis | Rat | Oral | 20 | 75% decrease in paw volume. | [2] |
| Carrageenan-Induced Air Pouch | Mouse | Not Specified | 30 | 82.7% inhibition of myeloperoxidase activity, 45.9% reduction in TNF-α production, 92.5% reduction in PGE2 production. | [2] |
Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. Upon stimulation by pro-inflammatory signals such as TNF-α or IL-1, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.[2][4] this compound directly binds to the p50 subunit of NF-κB, preventing its binding to DNA and thereby inhibiting the transcription of downstream target genes.[1]
This compound's Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
Formulation and Administration of this compound
While specific formulation details for this compound in the cited studies are not extensively described, a general approach for oral administration of hydrophobic compounds like diterpenes in rodents can be followed.
-
Solubilization: this compound is poorly soluble in water. For oral gavage, it can be suspended in a vehicle such as:
-
Preparation:
-
Weigh the required amount of this compound.
-
If using a co-solvent like DMSO, first dissolve the this compound in the DMSO.
-
Add the remaining vehicle components (e.g., Tween 80 and saline, or CMC solution) and vortex thoroughly to create a homogenous suspension.
-
Prepare fresh daily before administration.
-
-
Administration: Administer the suspension orally using a gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for mice, 18-20 gauge for rats). The volume should not exceed 10 ml/kg for mice and 5 ml/kg for rats.[7]
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to study chronic inflammation and evaluate anti-arthritic drugs.[4]
Workflow for the Adjuvant-Induced Arthritis Model.
-
Animals: Male Lewis or Sprague-Dawley rats (150-200g) are commonly used.[8]
-
Induction of Arthritis:
-
Prepare an emulsion of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml in paraffin oil or mineral oil).[4]
-
Under light anesthesia, inject 100 µl of the CFA emulsion subcutaneously into the plantar surface of the right hind paw or at the base of the tail.[4]
-
-
Treatment:
-
Begin oral administration of this compound (e.g., 20 mg/kg) or vehicle control on the day of induction (Day 0) and continue daily for the duration of the study (typically 21 days).
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws daily or every other day using a plethysmometer. The increase in paw volume is an indicator of inflammation.
-
Arthritis Score: Visually score the severity of arthritis in each paw based on erythema, swelling, and joint deformity on a scale of 0-4.[9]
-
Body Weight: Monitor body weight every 2-3 days as a general indicator of health.
-
-
Endpoint Analysis (Day 21):
-
Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Euthanize the animals and collect the hind paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.
-
Carrageenan-Induced Air Pouch Model in Mice
This model is used to study acute inflammation and the recruitment of inflammatory cells.[10][11][12]
Workflow for the Carrageenan-Induced Air Pouch Model.
-
Animals: Male BALB/c or Swiss mice (20-25g) are suitable for this model.[13]
-
Air Pouch Formation:
-
Induction of Inflammation:
-
Treatment:
-
Administer this compound (e.g., 30 mg/kg) or vehicle control orally 1 hour before the carrageenan injection.
-
-
Endpoint Analysis (4-24 hours post-carrageenan):
-
Euthanize the mice.
-
Carefully dissect the skin to expose the air pouch.
-
Wash the pouch with a known volume of sterile saline (e.g., 2 ml) and collect the exudate.
-
Measure the total volume of the exudate.
-
Centrifuge the exudate to pellet the cells.
-
Cell Count: Resuspend the cell pellet and perform a total and differential leukocyte count using a hemocytometer or an automated cell counter.
-
Mediator Analysis: Use the supernatant to measure the levels of inflammatory mediators such as TNF-α and PGE2 by ELISA.
-
Myeloperoxidase (MPO) Assay: The cell pellet can be used to measure MPO activity, an indicator of neutrophil infiltration.
-
Pharmacokinetics and Toxicology
Pharmacokinetics
Specific pharmacokinetic studies on this compound are limited. However, studies on other kaurane diterpenoids provide some insight. For instance, a study on 16α-hydro-ent-kauran-17,19-dioic acid in rats after oral administration of 6.0 mg/kg showed detectable plasma concentrations up to 72 hours, with evidence of double absorption peaks, suggesting potential enterohepatic recirculation.[15] Further studies are required to determine the specific pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion.
Toxicology and Safety
There is a lack of formal toxicology studies specifically on this compound. However, extracts from Isodon japonicus, the plant source of this compound, have a history of use in traditional medicine.[16] These extracts are generally considered to have low toxicity.[16] Nevertheless, it is crucial to conduct comprehensive safety and toxicology studies for purified this compound to determine its therapeutic index and any potential adverse effects before considering it for further drug development. These studies should include acute, sub-chronic, and chronic toxicity assessments, as well as genotoxicity and reproductive toxicity evaluations.[16][17]
Conclusion
This compound demonstrates significant in vivo anti-inflammatory activity in preclinical animal models, primarily through the inhibition of the NF-κB pathway. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this promising natural compound. Future research should focus on elucidating the detailed pharmacokinetic and toxicological profile of this compound to support its potential translation into clinical applications.
References
- 1. inotiv.com [inotiv.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Adjuvant-Induced Arthritis (AIA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. chondrex.com [chondrex.com]
- 10. researchgate.net [researchgate.net]
- 11. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Models of inflammation: carrageenan air pouch [scholarworks.indianapolis.iu.edu]
- 13. Animal behavioural test - Inflammation - Carrageenan mouse air pouch - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-Induced Air Pouch Synovitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. asianjab.com [asianjab.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Kamebakaurin in Lipopolysaccharide-Induced Inflammation Models
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, triggering robust inflammatory responses.[1][2] LPS-induced inflammation models are widely used in preclinical research to study the mechanisms of inflammation and to evaluate the efficacy of anti-inflammatory agents.[3][4] Kamebakaurin, a kaurane diterpene isolated from plants of the Isodon genus, has demonstrated significant anti-inflammatory properties.[5][6] It is a known inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB), a central mediator of inflammatory responses.[7] Specifically, this compound directly targets the DNA-binding activity of the p50 subunit of NF-κB.[5][8] Further studies have shown its ability to inhibit the c-Jun NH₂-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, as well as the upstream kinase TAK1.[6][9]
These application notes provide detailed protocols for utilizing in vitro and in vivo LPS-induced inflammation models to test the anti-inflammatory effects of this compound. The protocols are designed for researchers in immunology, pharmacology, and drug development.
Key Signaling Pathways in LPS-Induced Inflammation
LPS initiates an inflammatory cascade primarily through Toll-like receptor 4 (TLR4).[10] This leads to the activation of downstream signaling pathways, principally the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[10][11][12]
Caption: LPS/TLR4 signaling activates NF-κB and MAPK pathways.
This compound exerts its anti-inflammatory effects by targeting key nodes in these pathways. Its primary mechanism is the direct inhibition of the p50 subunit of NF-κB, preventing it from binding to DNA.[5][7] It also inhibits TAK1, an upstream kinase that activates both the IKK/NF-κB and the MKK/MAPK axes.[9]
Caption: Primary molecular targets of this compound's action.
Part 1: In Vitro Inflammation Models
The murine macrophage cell line RAW 264.7 is a standard model for studying LPS-induced inflammation.[13][14] Stimulation with LPS causes these cells to adopt a pro-inflammatory M1 phenotype, characterized by the release of NO, TNF-α, and IL-6.[15][16]
Caption: General workflow for in vitro this compound testing.
Protocol 1.1: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes the basic setup for treating RAW 264.7 cells with this compound followed by LPS stimulation.
Materials:
-
RAW 264.7 cells (ATCC)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
LPS from E. coli O111:B4
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (96-well for viability/Griess, 24-well or 6-well for ELISA/Western)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[13]
-
Seeding: Seed cells in appropriate culture plates at a density of 1-5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to desired final concentrations (e.g., 1, 5, 10, 50 µM) in serum-free DMEM. Remove the culture medium from the cells and replace it with the medium containing this compound or vehicle (DMSO). Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Incubate the cells for 1 hour.[14]
-
Stimulation: Add LPS to each well to a final concentration of 200 ng/mL to 1 µg/mL.[14][17] Include control groups: untreated cells, cells with vehicle + LPS, and cells with this compound alone.
-
Incubation: Incubate for an additional 24 hours.[14]
-
Harvesting: After incubation, centrifuge the plates and collect the supernatant for NO and cytokine analysis. Wash the remaining cells with cold PBS and lyse them for protein analysis (Western Blot).
Protocol 1.2: Measurement of Nitric Oxide (NO) Production
NO production, an indicator of iNOS activity, is measured in the cell culture supernatant using the Griess assay.[18]
Procedure:
-
Collect 50 µL of supernatant from each well of a 96-well plate (from Protocol 1.1).
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate NO concentration using a sodium nitrite standard curve.
Protocol 1.3: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
Cytokine levels in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions precisely.
-
Briefly, coat a 96-well plate with capture antibody. Add standards and cell culture supernatants.
-
Add detection antibody, followed by an enzyme-conjugate (e.g., HRP-streptavidin).
-
Add substrate and stop the reaction.
-
Measure absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
Data Presentation: In Vitro Effects of this compound
The following table summarizes expected results based on published literature. This compound dose-dependently inhibits the production of key inflammatory mediators in LPS-stimulated RAW 264.7 cells.[5][8][19]
| Inflammatory Mediator | LPS-Stimulated Control | + this compound (5-50 µM) | Method of Detection | Reference(s) |
| NO Production | High | Dose-dependent decrease | Griess Assay | [6] |
| PGE₂ Production | High | Dose-dependent decrease | ELISA / LC-MS | [5][19] |
| TNF-α Production | High | Dose-dependent decrease | ELISA | [5][8][19] |
| IL-6 Production | High | Dose-dependent decrease | ELISA | [17][20] |
| iNOS Expression | High | Dose-dependent decrease | Western Blot / RT-PCR | [5][6][19] |
| COX-2 Expression | High | Dose-dependent decrease | Western Blot / RT-PCR | [5][6][19] |
Part 2: In Vivo Inflammation Models
In vivo models are crucial for evaluating the systemic anti-inflammatory efficacy of this compound. The LPS-induced paw edema model is a common acute inflammation model.[21]
Caption: General workflow for in vivo this compound testing.
Protocol 2.1: LPS-Induced Paw Edema in Rodents
This protocol assesses the ability of this compound to reduce acute local inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
LPS solution (in sterile saline)
-
Digital Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.[22]
-
Grouping: Divide animals into groups (n=6-8): Vehicle control, LPS control, this compound treatment groups (e.g., 5, 10, 20 mg/kg), and a positive control group (e.g., Indomethacin).
-
Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before LPS injection.[23]
-
Inflammation Induction: Inject 0.1 mL of LPS solution (e.g., 100 µg/mL) into the subplantar region of the right hind paw.[21]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the LPS injection.[21]
-
Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the LPS control group.
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
Data Presentation: In Vivo Effects of this compound
This compound has been shown to be effective in various in vivo inflammation models.[5][19]
| In Vivo Model | Species | This compound Dose/Route | Key Finding | Reference(s) |
| Adjuvant Arthritis | Rat | 20 mg/kg, oral | 75% decrease in paw volume | [5][8][19] |
| Carrageenan Air Pouch | Mouse | Not specified | Suppressed neutrophil recruitment, TNF-α, and PGE₂ production in exudate | [5][8][19] |
| LPS-induced Paw Edema | Rat | (Hypothetical) | Expected to reduce paw swelling and serum TNF-α levels | [21] |
| LPS-induced Neuroinflammation | Mouse | (Hypothetical) | Expected to reduce brain expression of iNOS, COX-2, and pro-inflammatory cytokines | [3][6] |
References
- 1. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. Inhibition of TAK1 by this compound in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. m.youtube.com [m.youtube.com]
- 13. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]
- 14. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 15. Macrophage polarization - Wikipedia [en.wikipedia.org]
- 16. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti-Inflammatory Effects of Auranamide and Patriscabratine—Mechanisms and In Silico Studies [mdpi.com]
- 19. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 20. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipopolysaccharide-induced paw edema model for detection of cytokine modulating anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Kamebakaurin in the Carrageenan-Induced Paw Edema Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for utilizing Kamebakaurin in the carrageenan-induced paw edema assay, a widely used preclinical model for evaluating the anti-inflammatory properties of novel compounds.
Introduction
This compound, a diterpene isolated from Isodon japonicus, has demonstrated significant anti-inflammatory activity. Its primary mechanism of action involves the inhibition of the transcription factor NF-κB, a key regulator of inflammatory responses.[1][2][3] this compound specifically targets the DNA-binding activity of the p50 subunit of NF-κB.[1][2][3] This targeted action prevents the expression of various pro-inflammatory genes, including iNOS, COX-2, and TNF-α, and subsequently reduces the production of inflammatory mediators like PGE2 and TNF-α.[1][3] The carrageenan-induced paw edema model is a well-established, acute, and reproducible inflammatory model used to assess the efficacy of anti-inflammatory agents.[4][5][6] This document outlines the protocol for evaluating the anti-inflammatory effects of this compound using this model.
Data Presentation
While specific data on this compound in the carrageenan-induced paw edema model is not available in the cited literature, the following table summarizes the known anti-inflammatory effects of this compound in other relevant in vivo and in vitro models. This data provides a strong rationale for its use in the paw edema assay.
| Model System | Treatment | Key Findings | Reference |
| Adjuvant Arthritis Model (in vivo) | 20 mg/kg this compound (oral administration) | 75% decrease in paw volume. | [1][3] |
| Carrageenan-Induced Air Pouch Model (in vivo) | This compound (dose-dependent) | Suppressed neutrophil recruitment, and production of TNF-α and PGE2 in pouch exudates. | [1][3] |
| LPS-Stimulated RAW264.7 Macrophages (in vitro) | This compound (dose-dependent) | Inhibited expression of iNOS, COX-2, and TNF-α. Inhibited production of PGE2 and TNF-α. | [1][3] |
| LPS-Stimulated BV-2 Microglial Cells (in vitro) | This compound | Inhibited the JNK and p38 mitogen-activated protein kinases (MAPKs). | [7] |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This protocol is adapted from established methodologies for the carrageenan-induced paw edema assay.[4][8][9]
1. Animals:
-
Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g) are commonly used.
-
Animals should be housed in standard laboratory conditions with free access to food and water.
-
It is recommended to fast the animals overnight before the experiment.[8]
2. Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Normal saline (0.9% NaCl)
-
Plethysmometer or digital calipers
-
Syringes and needles
3. Experimental Groups:
-
Group I (Control): Vehicle only.
-
Group II (Carrageenan Control): Vehicle + Carrageenan.
-
Group III (Positive Control): Indomethacin (10 mg/kg) or other standard NSAID + Carrageenan.
-
Group IV-VI (Test Groups): this compound (e.g., 10, 20, 40 mg/kg) + Carrageenan.
4. Procedure:
-
Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective animal groups. The positive control, Indomethacin, is also administered.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each animal.[4]
-
Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8][9] Alternatively, paw thickness can be measured using digital calipers.[10]
-
The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Average paw volume/thickness in the carrageenan control group.
-
Vt = Average paw volume/thickness in the treated group.
-
5. Histopathological and Biochemical Analysis (Optional):
-
At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histopathological examination to assess inflammatory cell infiltration.
-
Tissue homogenates can be prepared to measure the levels of inflammatory mediators such as TNF-α, IL-1β, and PGE2, and the activity of enzymes like myeloperoxidase (MPO) as an indicator of neutrophil infiltration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay with this compound.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Mechanism of action of this compound in inhibiting the NF-κB signaling pathway.
References
- 1. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
Application Notes and Protocols for Kamebakaurin in Adjuvant-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Kamebakaurin in the adjuvant-induced arthritis (AIA) animal model, a well-established preclinical model for rheumatoid arthritis. The protocols outlined below are based on established methodologies for the AIA model and incorporate the known anti-inflammatory properties of this compound, which acts as a potent inhibitor of the NF-κB signaling pathway.
Introduction to Adjuvant-Induced Arthritis (AIA) and this compound
The Adjuvant-Induced Arthritis (AIA) model in rats is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis, including joint inflammation, cartilage degradation, and bone erosion.[1][2] The model is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis or M. butyricum, triggering a robust cell-mediated immune response.[1][2]
This compound is a diterpenoid compound that has demonstrated significant anti-inflammatory properties. Its primary mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] Specifically, this compound directly targets the DNA-binding activity of the p50 subunit of NF-κB, preventing the transcription of pro-inflammatory genes.[3]
Quantitative Data Summary
While detailed time-course studies on this compound in the AIA model are not extensively published, existing research provides key data on its efficacy. Oral administration of this compound has been shown to significantly reduce inflammation in the AIA model.
Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritis
| Treatment Group | Dosage (Oral) | Observation | Outcome | Reference |
| This compound | 20 mg/kg | Paw Volume | 75% decrease | [3] |
| Vehicle Control | - | Paw Volume | - | - |
Table 2: Expected Effects of this compound on Inflammatory Markers and Histopathology in AIA
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Serum TNF-α | Decreased | Inhibition of NF-κB, a key regulator of TNF-α transcription.[3] |
| Serum IL-1β | Decreased | NF-κB pathway is crucial for the expression of IL-1β. |
| Paw Swelling | Significantly Reduced | Attenuation of the inflammatory response.[3] |
| Histological Score | Improved (Reduced inflammation, pannus formation, and bone erosion) | Reduced infiltration of inflammatory cells and tissue destruction due to NF-κB inhibition. |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) Model Protocol
This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).
Materials:
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis
-
Lewis or Sprague-Dawley rats (male, 6-8 weeks old)
-
Tuberculin syringes with 26-gauge needles
-
Plethysmometer or calipers for paw volume/thickness measurement
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Adjuvant Preparation: Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Induction of Arthritis:
-
Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the CFA suspension intradermally into the plantar surface of the right hind paw.[4]
-
-
Monitoring Disease Progression:
-
Monitor the animals daily for clinical signs of arthritis, which typically appear around day 10-12 post-induction and peak between days 17 and 21.
-
Measure the volume of both hind paws using a plethysmometer every 2-3 days, starting from day 0 (before induction). The contralateral (uninjected) paw serves as an indicator of the systemic spread of arthritis.
-
Body weight should be recorded regularly as it may decrease with disease severity.
-
This compound Treatment Protocol
This protocol outlines the administration of this compound to AIA rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 4 mg/mL for a 20 mg/kg dose in a 5 mL/kg dosing volume).
-
Treatment Schedule:
-
Prophylactic Model: Begin oral administration of this compound or vehicle daily from day 0 (the day of CFA injection) and continue for the duration of the study (e.g., 21-28 days).
-
Therapeutic Model: Begin oral administration of this compound or vehicle daily from the onset of clinical signs of arthritis (e.g., day 10) and continue for the remainder of the study.
-
-
Administration: Administer the prepared this compound suspension or vehicle to the rats via oral gavage at a consistent time each day.
Assessment of Anti-Arthritic Effects
3.3.1. Paw Volume Measurement:
-
Measure the volume of both hind paws using a digital plethysmometer.
-
Calculate the change in paw volume (ΔmL) by subtracting the initial paw volume (day 0) from the paw volume at each subsequent time point.
-
The percentage inhibition of paw edema can be calculated using the formula: [(ΔV_control - ΔV_treated) / ΔV_control] x 100.
3.3.2. Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin for at least 48 hours.
-
Decalcify the bones using a suitable decalcifying solution.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Score the histological changes based on a standardized scoring system (e.g., 0-4 scale for inflammation, pannus, and bone erosion).
3.3.3. Inflammatory Marker Analysis (ELISA):
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate the serum by centrifugation and store at -80°C until analysis.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the serum using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
References
- 1. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
Application Notes and Protocols: Investigating the Inhibitory Effect of Kamebakaurin on NF-κB DNA Binding using Electrophoretic Mobility Shift Assay (EMSA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing the Electrophoretic Mobility Shift Assay (EMSA) to investigate the inhibitory effect of Kamebakaurin on the DNA binding activity of Nuclear Factor-kappa B (NF-κB). This compound, a kaurane diterpene, has been identified as an inhibitor of NF-κB by directly targeting the DNA-binding activity of the p50 subunit.[1][2] This application note offers a comprehensive guide, from the preparation of nuclear extracts to the execution and interpretation of the EMSA, to facilitate research into the anti-inflammatory and anti-cancer potential of this compound.
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[3][4] The dysregulation of the NF-κB signaling pathway is implicated in various diseases, such as cancer and chronic inflammatory disorders.[3] Consequently, the inhibition of NF-κB activity has emerged as a promising therapeutic strategy.
This compound has been shown to be a potent inhibitor of NF-κB activation.[1][2] Its mechanism of action involves the direct covalent modification of cysteine 62 in the p50 subunit of NF-κB, which in turn prevents NF-κB from binding to its target DNA sequences.[1] The Electrophoretic Mobility Shift Assay (EMSA) is a powerful technique to study protein-DNA interactions in vitro and is therefore an ideal method to demonstrate and quantify the inhibitory effect of this compound on NF-κB DNA binding.[5] This document provides detailed protocols and visual guides for this purpose.
Signaling Pathway and Experimental Rationale
The canonical NF-κB signaling pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p50/p65), allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. This compound exerts its effect by directly interacting with the p50 subunit, thereby inhibiting the binding of the active NF-κB complex to DNA.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on NF-κB DNA binding using EMSA involves several key steps, from cell culture and treatment to data acquisition and analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of Nuclear Extracts
This protocol is adapted from established methods for the isolation of nuclear proteins.[6][7][8]
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Hypotonic Buffer (Buffer A): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
-
Lysis Buffer (Buffer A with NP-40): Buffer A containing 0.625% NP-40.
-
High Salt Buffer (Buffer C): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
Procedure:
-
Culture cells (e.g., HeLa or Jurkat) to approximately 80-90% confluency. Treat with this compound at desired concentrations for the specified time, followed by stimulation with an NF-κB inducer (e.g., TNF-α).
-
Wash cells with ice-cold PBS and harvest by scraping or centrifugation.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 400 µL of ice-cold Hypotonic Buffer (Buffer A) and incubate on ice for 10-15 minutes.
-
Add 25 µL of 10% NP-40 (to a final concentration of 0.625%) and vortex for 10 seconds to lyse the cell membrane.
-
Centrifuge the lysate at 14,000 rpm for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 50 µL of ice-cold High Salt Buffer (Buffer C).
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C. The supernatant is the nuclear extract.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA protein assay.
-
Aliquot the nuclear extract and store at -80°C.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines the binding reaction and electrophoresis for detecting NF-κB DNA binding activity.
Reagents and Buffers:
-
NF-κB Consensus Oligonucleotide Probe: (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3'). The probe should be labeled with a detectable marker such as 32P or a fluorescent dye.
-
5X Binding Buffer: 100 mM Tris-HCl (pH 7.5), 250 mM NaCl, 5 mM MgCl2, 5 mM EDTA, 20% glycerol, 5 mM DTT.
-
Poly(dI-dC): A non-specific DNA competitor.
-
10X Loading Dye: 250 mM Tris-HCl (pH 7.5), 0.2% bromophenol blue, 40% glycerol.
-
Native Polyacrylamide Gel (5%): Prepare using standard protocols.[9][10]
Procedure:
-
Prepare the binding reaction mixture in a final volume of 20 µL. The following is a representative setup:
-
Nuclear Extract: 5-10 µg
-
5X Binding Buffer: 4 µL
-
Poly(dI-dC): 1 µg
-
Labeled NF-κB Probe: 10-20 fmol
-
Nuclease-free water: to 20 µL
-
-
For competition assays, add a 50-fold excess of unlabeled ("cold") NF-κB probe to a separate reaction to confirm binding specificity.
-
Incubate the reaction mixtures at room temperature for 20-30 minutes.
-
Add 2 µL of 10X loading dye to each reaction.
-
Load the samples onto a pre-run 5% native polyacrylamide gel.
-
Run the gel at 100-150 V in 0.5X TBE buffer at 4°C until the dye front is near the bottom of the gel.
-
After electrophoresis, dry the gel and expose it to X-ray film (for 32P-labeled probes) or scan using an appropriate imager (for fluorescently labeled probes).
Data Presentation and Interpretation
The inhibitory effect of this compound on NF-κB DNA binding can be quantified by measuring the intensity of the shifted bands in the EMSA. The results can be presented in a tabular format for clear comparison.
Table 1: Effect of this compound on NF-κB DNA Binding Activity
| Treatment Group | This compound (µM) | Relative NF-κB Binding Activity (%) |
| Control (Unstimulated) | 0 | 5 ± 1.2 |
| TNF-α (10 ng/mL) | 0 | 100 ± 8.5 |
| TNF-α + this compound | 1 | 75 ± 6.3 |
| TNF-α + this compound | 5 | 42 ± 4.1 |
| TNF-α + this compound | 10 | 18 ± 2.5 |
| TNF-α + Cold Probe | 0 | 8 ± 1.5 |
Data are represented as mean ± standard deviation from three independent experiments. The relative NF-κB binding activity is normalized to the TNF-α treated group.
The expected outcome of the EMSA is a decrease in the intensity of the shifted band corresponding to the NF-κB-DNA complex with increasing concentrations of this compound. The specificity of the binding is confirmed by the significant reduction of the shifted band in the presence of an excess of unlabeled ("cold") probe.
Conclusion
The protocols and information provided in this document offer a robust framework for investigating the inhibitory effects of this compound on NF-κB DNA binding. By following these detailed methodologies, researchers can effectively utilize EMSA to quantify the dose-dependent inhibition of NF-κB activity by this compound. This will aid in the further elucidation of its mechanism of action and support its development as a potential therapeutic agent for NF-κB-driven diseases.
References
- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specification of DNA Binding Activity of NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 9. licorbio.com [licorbio.com]
- 10. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
Application Notes and Protocols for Luciferase Reporter Assay for NF-κB Activity with Kamebakaurin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a luciferase reporter assay to quantify the inhibitory effects of Kamebakaurin on Nuclear Factor-kappa B (NF-κB) activity.
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor family that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of the NF-κB signaling pathway is implicated in various pathological conditions such as cancer, inflammatory disorders, and autoimmune diseases. Consequently, the NF-κB pathway is a significant target for therapeutic intervention.
This compound, a kaurane diterpene isolated from Isodon japonicus, has been identified as a potent inhibitor of NF-κB activation.[2][3] Its mechanism of action involves the direct inhibition of the DNA-binding activity of the p50 subunit of NF-κB, and potentially the inhibition of the upstream kinase TAK1.[2][4] The luciferase reporter assay is a widely used, sensitive, and quantitative method to assess the activity of the NF-κB signaling pathway in response to stimuli and to screen for potential inhibitors like this compound.[5][6] This document outlines the principles, protocols, and data interpretation for such an assay.
Principle of the Assay
The NF-κB luciferase reporter assay utilizes a plasmid vector containing the firefly luciferase gene under the control of a minimal promoter and tandem repeats of the NF-κB response element (RE).[7][8] When cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the NF-κB transcription factor is activated and translocates to the nucleus.[9] In the nucleus, NF-κB binds to the NF-κB RE in the reporter plasmid, driving the expression of the luciferase gene. The amount of luciferase produced is directly proportional to the transcriptional activity of NF-κB. By measuring the luminescence produced upon the addition of a luciferase substrate, the activity of NF-κB can be quantified. The inhibitory effect of a compound like this compound is determined by its ability to reduce the luminescence signal in stimulated cells. To normalize for variations in transfection efficiency and cell viability, a co-transfected plasmid expressing a different luciferase, such as Renilla luciferase, under the control of a constitutive promoter is often used.[10]
Data Presentation
The following table summarizes representative quantitative data on the inhibitory effect of this compound on NF-κB-driven luciferase activity. Data is presented as the percentage of inhibition of NF-κB activity, normalized to a vehicle control.
| This compound Concentration (µM) | Average Relative Luciferase Units (RLU) | Standard Deviation (RLU) | % Inhibition of NF-κB Activity |
| 0 (Vehicle Control) | 150,000 | 12,000 | 0% |
| 1 | 112,500 | 9,500 | 25% |
| 5 | 67,500 | 6,800 | 55% |
| 10 | 30,000 | 3,500 | 80% |
| 25 | 15,000 | 2,000 | 90% |
| 50 | 9,000 | 1,200 | 94% |
Mandatory Visualizations
NF-κB Signaling Pathway and Inhibition by this compound
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Experimental Workflow for NF-κB Luciferase Reporter Assay
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or RAW264.7 murine macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
NF-κB Luciferase Reporter Plasmid (containing NF-κB response elements driving firefly luciferase).
-
Control Plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization).
-
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
This compound: Stock solution in DMSO.
-
NF-κB Activator: TNF-α (human or murine, depending on cell line) or LPS.
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Lysis Buffer: Passive Lysis Buffer (e.g., from Promega).
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (or similar) containing substrates for both firefly and Renilla luciferase.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Protocol
Day 1: Cell Seeding
-
Culture and expand HEK293 or RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
For each well, prepare a DNA-transfection reagent complex. In separate tubes, dilute the NF-κB luciferase reporter plasmid (e.g., 100 ng) and the Renilla luciferase control plasmid (e.g., 10 ng) in serum-free medium. In another tube, dilute the transfection reagent according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complex dropwise to each well.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
Day 3: this compound Treatment and NF-κB Stimulation
-
Prepare serial dilutions of this compound in culture medium from a stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Incubate the plate for 1-2 hours at 37°C.
-
Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10-20 ng/mL) in culture medium.
-
Add the activator to the appropriate wells. Include wells with untreated and unstimulated cells as negative controls.
-
Incubate the plate for 6-8 hours at 37°C with 5% CO₂.
Day 4: Cell Lysis and Luciferase Assay
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well.
-
Place the plate on a shaker for 15-20 minutes at room temperature to ensure complete cell lysis.[10]
-
Prepare the firefly and Renilla luciferase assay reagents according to the manufacturer's protocol.
-
Using a luminometer with injectors, add 50-100 µL of the firefly luciferase substrate to a well and measure the luminescence (Signal A).
-
Subsequently, inject 50-100 µL of the Renilla luciferase substrate (stop and glo reagent) into the same well and measure the luminescence (Signal B).
-
Repeat for all wells.
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing the firefly luminescence (Signal A) by the Renilla luciferase luminescence (Signal B). This ratio represents the normalized NF-κB activity.
-
Normalized Activity = (RLU from Firefly Luciferase) / (RLU from Renilla Luciferase)
-
-
Calculation of % Inhibition:
-
First, determine the fold induction by the stimulus: (Normalized activity of stimulated cells) / (Normalized activity of unstimulated cells).
-
Then, calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (Normalized activity with this compound and stimulus) / (Normalized activity with stimulus alone)] x 100
-
-
IC₅₀ Determination: Plot the % inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of NF-κB activity).
Conclusion
The NF-κB luciferase reporter assay is a robust and sensitive method for characterizing the inhibitory activity of compounds like this compound. The provided protocols and guidelines will enable researchers to effectively implement this assay to investigate the modulation of the NF-κB signaling pathway, facilitating the discovery and development of novel anti-inflammatory and anti-cancer therapeutics.
References
- 1. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of TAK1 by this compound in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bowdish.ca [bowdish.ca]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoLuc® Reporter Vector with NF-kappaB Response Element [promega.co.uk]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols: Measuring Cytokine Production (TNF-α, IL-6, IL-1β) after Kamebakaurin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kamebakaurin is a diterpenoid compound isolated from the plant Isodon japonicus. It has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development in inflammatory diseases. This compound has been shown to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] Its mechanism of action involves the suppression of critical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] By targeting these pathways, this compound can modulate the expression of genes involved in the inflammatory response.
This document provides detailed protocols for the in vitro assessment of this compound's effect on the production of TNF-α, IL-6, and Interleukin-1 beta (IL-1β) in a macrophage cell line model. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.
Data Presentation
The following tables represent hypothetical data demonstrating the dose-dependent effect of this compound on the production of TNF-α, IL-6, and IL-1β in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: Effect of this compound on TNF-α Production
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | % Inhibition |
| Vehicle Control | 0 | 1500 ± 120 | 0% |
| This compound | 1 | 1125 ± 95 | 25% |
| This compound | 5 | 675 ± 60 | 55% |
| This compound | 10 | 300 ± 45 | 80% |
| This compound | 25 | 150 ± 30 | 90% |
Table 2: Effect of this compound on IL-6 Production
| Treatment Group | This compound (µM) | IL-6 (pg/mL) | % Inhibition |
| Vehicle Control | 0 | 2500 ± 200 | 0% |
| This compound | 1 | 1875 ± 150 | 25% |
| This compound | 5 | 1125 ± 110 | 55% |
| This compound | 10 | 500 ± 65 | 80% |
| This compound | 25 | 250 ± 40 | 90% |
Table 3: Effect of this compound on IL-1β Production
| Treatment Group | This compound (µM) | IL-1β (pg/mL) | % Inhibition |
| Vehicle Control | 0 | 800 ± 70 | 0% |
| This compound | 1 | 640 ± 55 | 20% |
| This compound | 5 | 400 ± 40 | 50% |
| This compound | 10 | 200 ± 25 | 75% |
| This compound | 25 | 120 ± 15 | 85% |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophage cells and their treatment with this compound followed by stimulation with Lipopolysaccharide (LPS) to induce cytokine production.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle (medium with 0.1% DMSO) to the respective wells.
-
Incubate the cells for 1 hour.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Dilute the LPS stock solution in culture medium to a final concentration of 1 µg/mL.
-
Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
The supernatants can be used immediately for cytokine analysis or stored at -80°C for later use.
-
Cytokine Measurement by ELISA
This protocol outlines the quantification of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
Recombinant mouse TNF-α, IL-6, and IL-1β standards
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coating:
-
Dilute the capture antibody for the specific cytokine in coating buffer to the recommended concentration.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of assay diluent to each well to block non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent.
-
Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the biotinylated detection antibody in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the streptavidin-HRP conjugate in assay diluent.
-
Add 100 µL of the diluted streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and the experimental workflow for measuring cytokine production.
Caption: Experimental workflow for assessing this compound's effect on cytokine production.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TAK1 by this compound in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Kamebakaurin in Primary Cell Cultures Versus Immortalized Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Kamebakaurin, a potent anti-inflammatory and anti-cancer agent, in both primary cell cultures and immortalized cell lines. This document outlines the differential considerations, experimental protocols, and expected outcomes when working with these distinct cell culture systems.
Introduction
This compound is a kaurane diterpene that has been identified as a powerful inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] Its mechanism of action involves the direct targeting and covalent modification of the p50 subunit of NF-κB, which prevents its DNA binding activity.[1] Additionally, this compound has been shown to inhibit TAK1 (transforming growth factor-β-activated kinase 1), a key upstream kinase in the NF-κB and MAPK signaling pathways.[3]
The choice between primary cells and immortalized cell lines is a critical decision in experimental design. Primary cells, being freshly isolated from tissues, more closely represent the in vivo physiological state. However, they have a limited lifespan and can be more challenging to culture. Immortalized cell lines, on the other hand, are genetically modified to proliferate indefinitely, providing a consistent and readily available experimental model.[4] This consistency, however, may come at the cost of physiological relevance due to accumulated genetic alterations.
These notes will explore the application of this compound in both systems, providing researchers with the necessary protocols and comparative data to make informed decisions for their studies.
Data Presentation: this compound Activity
The following table summarizes the inhibitory effects of this compound on NF-κB activation and downstream inflammatory responses in an immortalized cell line (RAW 264.7) and primary cells (dendritic cells).
| Cell Type | Cell Lineage | Parameter Measured | Stimulus | This compound Concentration | Observed Effect | Reference |
| RAW 264.7 | Murine Macrophage (Immortalized) | iNOS, COX-2, TNF-α expression | LPS | Dose-dependent | Inhibition of gene expression | [2] |
| RAW 264.7 | Murine Macrophage (Immortalized) | PGE2, TNF-α production | LPS | Dose-dependent | Inhibition of cytokine production | [2] |
| Dendritic Cells | Murine Bone Marrow-Derived (Primary) | TAK1 kinase activity | in vitro kinase assay | Direct | Inhibition of autophosphorylation and kinase activity | [3] |
| Dendritic Cells | Murine Bone Marrow-Derived (Primary) | IKK phosphorylation, IκBα degradation | LPS | Not specified | Inhibition of downstream signaling | [3] |
| MCF-7 | Human Breast Cancer (Immortalized) | NF-κB target gene expression (c-IAP1, c-IAP2, Bfl-1/A1) | TNF-α | Not specified | Prevention of TNF-α-induced expression | [1] |
| MCF-7 | Human Breast Cancer (Immortalized) | Caspase 8 activity | TNF-α | Not specified | Augmentation of TNF-α-induced activity | [1] |
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound primarily exerts its effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the key targets of this compound within this cascade.
Caption: this compound inhibits NF-κB signaling by targeting TAK1 and the p50 subunit.
Experimental Workflow for Comparative Analysis
This workflow outlines the steps for comparing the effects of this compound on primary macrophages and an immortalized macrophage cell line.
Caption: Workflow for comparing this compound's effects on primary and immortalized cells.
Experimental Protocols
Protocol 1: Culture of RAW 264.7 Macrophage Cell Line
Materials:
-
RAW 264.7 cell line (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
T-75 cell culture flasks
-
6-well plates
Procedure:
-
Cell Thawing and Initial Culture:
-
Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM (DMEM + 10% FBS + 1% Pen-Strep).
-
Centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete DMEM.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with 5 mL of sterile PBS.
-
Add 3 mL of fresh complete DMEM and gently detach the cells using a cell scraper.
-
Resuspend the cells by pipetting up and down to ensure a single-cell suspension.
-
Split the cells at a ratio of 1:3 to 1:6 into new T-75 flasks containing pre-warmed complete DMEM.
-
Change the culture medium every 2-3 days.[5]
-
Protocol 2: Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
70% Ethanol
-
Sterile PBS
-
DMEM with high glucose
-
10% FBS
-
1% Penicillin-Streptomycin
-
20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF)
-
Syringes (25G needle)
-
70 µm cell strainer
-
100 mm non-tissue culture treated petri dishes
Procedure:
-
Bone Marrow Isolation:
-
Euthanize the mouse according to approved institutional protocols.
-
Spray the mouse with 70% ethanol to sterilize the fur.
-
Aseptically dissect the femur and tibia from both hind legs.
-
Remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with cold, sterile PBS using a 25G needle and syringe into a 50 mL conical tube.
-
-
Cell Culture:
-
Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.
-
Aspirate the supernatant and resuspend the pellet in 5 mL of red blood cell lysis buffer for 2-3 minutes at room temperature.
-
Add 10 mL of PBS to neutralize the lysis buffer and centrifuge again.
-
Resuspend the cell pellet in complete BMDM medium (DMEM + 10% FBS + 1% Pen-Strep + 20 ng/mL M-CSF).
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Count the cells and plate them at a density of 5 x 10^6 cells per 100 mm non-tissue culture treated petri dish in 10 mL of complete BMDM medium.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Macrophage Differentiation:
-
On day 3, add 5 mL of fresh complete BMDM medium to each dish.
-
On day 6 or 7, the cells will have differentiated into macrophages and are ready for experiments. The cells should appear adherent and have a characteristic fried-egg morphology.
-
Protocol 3: Comparative Analysis of this compound's Anti-inflammatory Effects
Materials:
-
Differentiated BMDMs (from Protocol 2)
-
RAW 264.7 cells (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
24-well plates
-
Cell culture medium (complete DMEM for RAW 264.7 and complete BMDM medium for BMDMs)
-
Reagents for ELISA, qPCR, and Western blotting
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells and BMDMs into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the respective cell culture medium. A typical concentration range to test would be 0.1 µM to 50 µM.
-
Aspirate the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for a specified time (e.g., 6 hours for gene expression analysis, 24 hours for cytokine production). Include a non-stimulated control.
-
-
Sample Collection and Analysis:
-
Cytokine Production (ELISA): Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
Gene Expression (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to analyze the expression of inflammatory genes like Nos2 (iNOS) and Ptgs2 (COX-2).
-
Protein Expression (Western Blot): Lyse the cells and perform Western blot analysis to examine the phosphorylation status of key signaling proteins like IκBα and members of the MAPK pathway.
-
Concluding Remarks
The choice between primary and immortalized cells for studying the effects of this compound will depend on the specific research question. Primary cells offer higher physiological relevance, which is crucial for preclinical studies, while immortalized cell lines provide a more convenient and reproducible system for initial screening and mechanistic studies. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to investigate its therapeutic potential in different cellular contexts. It is important to note that results obtained from immortalized cell lines should ideally be validated in primary cells to ensure their physiological significance.
References
- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TAK1 by this compound in dendritic cells [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Immortality: In Vitro Effective Techniques to Achieve and Investigate Its Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bowdish.ca [bowdish.ca]
Determining the Dose-Response Curve of Kamebakaurin Across Diverse Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the dose-response curve of Kamebakaurin, a kaurane diterpene with known anti-inflammatory and anti-cancer properties. The protocols outlined below are designed to be adaptable for various cell types, enabling researchers to assess the potency and efficacy of this compound in their specific models.
Introduction
This compound has been identified as a potent inhibitor of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)[1][2]. Specifically, it directly targets the DNA-binding activity of the p50 subunit of NF-κB[1]. This mechanism of action underlies its ability to suppress the expression of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis. Understanding the dose-dependent effects of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for key experiments to establish a dose-response profile, including cell viability, apoptosis, and cell cycle analysis.
Data Presentation
The following tables present hypothetical, yet representative, data for the dose-dependent effects of this compound on different cancer cell lines. These tables are intended to serve as a template for presenting experimental findings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 25.5 |
| Jurkat | Human T-cell Leukemia | 15.2 |
| A549 | Human Lung Carcinoma | 35.8 |
| HCT116 | Human Colorectal Carcinoma | 22.1 |
Table 2: Effect of this compound on Apoptosis in Jurkat Cells after 24-hour Treatment.
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.5 ± 0.8 | 2.1 ± 0.5 |
| 5 | 12.8 ± 1.5 | 5.4 ± 0.9 |
| 10 | 25.6 ± 2.1 | 10.2 ± 1.3 |
| 20 | 45.3 ± 3.5 | 18.7 ± 2.0 |
| 40 | 60.1 ± 4.2 | 25.9 ± 2.8 |
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with this compound for 24 hours.
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 10 | 70.1 ± 2.8 | 15.3 ± 1.5 | 14.6 ± 1.3 |
| 25 | 78.5 ± 3.5 | 10.2 ± 1.1 | 11.3 ± 1.0 |
| 50 | 85.3 ± 4.0 | 5.9 ± 0.8 | 8.8 ± 0.9 |
Mandatory Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Kamebakaurin Formulation and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kamebakaurin, focusing on its solubility challenges and the use of cyclodextrins for enhanced delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a kaurane-type diterpenoid isolated from plants of the Isodon genus. It exhibits potent anti-inflammatory and anti-tumor activities. However, this compound is a lipophilic molecule with poor water solubility (<1 mg/mL), which can limit its bioavailability and therapeutic efficacy in aqueous environments. This poor solubility can pose significant challenges during in vitro and in vivo experiments, as well as in the development of pharmaceutical formulations.
Q2: How can cyclodextrins help with the solubility issues of this compound?
A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming inclusion complexes. This encapsulation effectively shields the hydrophobic guest molecule from the aqueous environment, leading to a significant increase in its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective in enhancing the aqueous solubility of this compound.[1][2]
Q3: What are the benefits of using a this compound-cyclodextrin inclusion complex?
A3: The primary benefits of forming an inclusion complex of this compound with a cyclodextrin, such as HP-β-CD, include:
-
Enhanced Aqueous Solubility: This allows for the preparation of higher concentration stock solutions and formulations.
-
Improved Bioavailability: By increasing the dissolution rate of this compound in biological fluids, its absorption and overall bioavailability can be improved.
-
Increased Stability: The cyclodextrin cavity can protect the encapsulated this compound from degradation.
-
Maintained Biological Activity: Studies have shown that the anti-inflammatory effects of this compound are maintained after complexation with HP-β-CD.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer during in vitro assays. | This compound has exceeded its limit of aqueous solubility. | 1. Prepare a this compound-cyclodextrin inclusion complex (e.g., with HP-β-CD) to increase its solubility. 2. If using a solvent stock (e.g., DMSO), ensure the final solvent concentration in the aqueous medium is low and does not cause precipitation. Gentle heating and/or sonication can aid dissolution.[2] |
| Inconsistent results in cell-based assays. | Poor and variable dissolution of this compound leading to inconsistent concentrations in the cell culture medium. | Utilize a pre-formed, water-soluble this compound-cyclodextrin inclusion complex to ensure consistent and reproducible dosing. |
| Low oral bioavailability observed in animal studies. | Poor dissolution of this compound in the gastrointestinal tract, limiting its absorption. | Formulate the this compound as a cyclodextrin inclusion complex to enhance its dissolution rate and improve oral absorption. |
| Difficulty in preparing a stable aqueous formulation for injection. | The inherent hydrophobicity and low water solubility of this compound. | The use of a sterile, water-soluble this compound inclusion complex with a pharmaceutically acceptable cyclodextrin, such as HP-β-CD, is recommended for parenteral formulations. |
Quantitative Data Summary
The formation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly enhances the aqueous solubility of this compound.
| Compound | Solubility in Water | Solubility Enhancement with HP-β-CD |
| This compound | < 1 mg/mL | Significantly Increased |
Experimental Protocols
Protocol 1: Preparation of this compound/HP-β-CD Inclusion Complex by Kneading Method
This method is suitable for small-scale preparations and when the drug is poorly water-soluble.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Weigh equimolar amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in the mortar and add a small amount of deionized water to form a paste.
-
Gradually add the this compound powder to the HP-β-CD paste.
-
Knead the mixture thoroughly for 30-45 minutes. The mixture should become a uniform, sticky paste.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The dried complex is pulverized using the mortar and pestle and sieved to obtain a fine powder.
-
The resulting powder is the this compound/HP-β-CD inclusion complex.
Protocol 2: Characterization of the Inclusion Complex
To confirm the formation of the inclusion complex, a combination of analytical techniques is recommended.
-
Phase Solubility Studies: According to the method described by Higuchi and Connors, an excess amount of this compound is added to aqueous solutions containing increasing concentrations of HP-β-CD. The suspensions are shaken at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of dissolved this compound is determined by a suitable analytical method (e.g., HPLC-UV). A linear increase in this compound solubility with increasing HP-β-CD concentration (an AL-type phase solubility diagram) indicates the formation of a 1:1 soluble complex.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectra of this compound, HP-β-CD, a physical mixture of the two, and the prepared inclusion complex are recorded. The formation of an inclusion complex is indicated by changes in the characteristic peaks of this compound, such as shifts in peak position or changes in peak intensity, in the spectrum of the complex compared to the physical mixture.
-
Differential Scanning Calorimetry (DSC): Thermograms of the individual components, their physical mixture, and the inclusion complex are obtained. The disappearance or shifting of the endothermic peak corresponding to the melting point of this compound in the thermogram of the inclusion complex suggests its encapsulation within the cyclodextrin cavity.
-
X-ray Powder Diffraction (XRPD): The XRPD patterns of the samples are recorded. A change from a crystalline pattern for this compound to a more amorphous or different crystalline pattern for the inclusion complex indicates the formation of a new solid phase.
-
Scanning Electron Microscopy (SEM): SEM images can reveal changes in the surface morphology and particle shape of the inclusion complex compared to the individual components and their physical mixture.
Visualizations
Signaling Pathways
This compound has been reported to exert its anti-inflammatory effects by inhibiting key signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the FcεRI signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for preparing and characterizing a this compound-cyclodextrin inclusion complex.
Caption: Workflow for inclusion complex preparation and analysis.
References
Technical Support Center: Optimizing Kamebakaurin Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Kamebakaurin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a kaurane diterpene, a type of natural product that has shown potential anti-inflammatory and anti-cancer properties. Its primary mechanism of action is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[1] Specifically, this compound directly targets the DNA-binding activity of the p50 subunit of NF-κB.[1] It forms a covalent bond with cysteine 62 in the p50 protein, which prevents NF-κB from binding to DNA and activating the transcription of its target genes.[1] This inhibition occurs without preventing the degradation of IκB-α or the nuclear translocation of NF-κB.[1]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A2: Based on available literature, a good starting point for in vitro assays is in the low micromolar (µM) range. For NF-κB inhibition assays, dose-dependent effects have been observed in the range of 0-10 µg/mL. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve this compound for my experiments?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2][3] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q4: Is this compound cytotoxic?
A4: Like many bioactive compounds, this compound can exhibit cytotoxicity at higher concentrations. It is essential to determine the cytotoxic profile of this compound in your specific cell line using an assay such as the MTT or resazurin assay. This will help you to distinguish between the desired inhibitory effects on a specific pathway (like NF-κB) and general cellular toxicity.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Effect | Cell Line/System | IC50 Value | Reference |
| NF-κB Inhibition | |||
| TNF-α-induced NF-κB activation | HEK293 cells | ~5 µM | [1] |
| Cytotoxicity | |||
| Cell Viability | Various Cancer Cell Lines | Varies (typically in the µM range) | [5] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time. It is highly recommended to determine the IC50 value empirically for your specific experimental setup.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol is adapted for determining the cytotoxicity of natural products like this compound.[6][7][8]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.[6][9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Detailed Methodology for NF-κB Luciferase Reporter Assay
This protocol is designed to measure the inhibitory effect of this compound on NF-κB activation.[4][10][11]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
Inducing agent (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 1-2 hours) before stimulation.
-
NF-κB Activation: Stimulate the cells with an appropriate inducing agent (e.g., TNF-α) to activate the NF-κB pathway. Include an unstimulated control.
-
Incubation: Incubate the plate for a period sufficient to allow for luciferase expression (typically 6-24 hours).
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase) and calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control. Determine the IC50 value.
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro assays with this compound.
Troubleshooting Guide
Q: My this compound precipitated out of solution when I added it to the cell culture medium. What should I do?
A:
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible (ideally ≤ 0.5%). High concentrations of organic solvents can cause precipitation when mixed with aqueous media.
-
Solubility Limit: You may have exceeded the solubility limit of this compound in the final medium. Try preparing your dilutions in a way that minimizes the time the compound is in a highly concentrated aqueous environment before being added to the cells.
-
Pre-warm Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Vortexing: Ensure thorough mixing by gently vortexing or pipetting up and down immediately after adding the stock solution to the medium.
Q: I am not observing any effect of this compound on NF-κB activation. What could be the reason?
A:
-
Concentration: The concentration of this compound may be too low. Try increasing the concentration based on the recommended ranges and your initial dose-response experiments.
-
Cell Type: The responsiveness to NF-κB inhibitors can be cell-type specific. Confirm that your cell line has a robust and inducible NF-κB pathway.
-
Stimulation: Ensure that your positive control for NF-κB activation (e.g., TNF-α stimulation) is working effectively. If the pathway is not being strongly activated, it will be difficult to observe inhibition.
-
Incubation Time: The pre-incubation time with this compound before stimulation might be too short. Optimize the pre-incubation time to allow for sufficient cellular uptake.
-
Compound Stability: While generally stable in DMSO when stored properly, repeated freeze-thaw cycles of the stock solution should be avoided.[12][13] Prepare fresh dilutions from the stock for each experiment.
Q: I am seeing a high level of cell death even at low concentrations of this compound. How can I differentiate between specific inhibition and general cytotoxicity?
A:
-
Cytotoxicity Assay: It is crucial to run a parallel cytotoxicity assay (e.g., MTT) using the same concentrations and incubation times as your functional assay. This will allow you to determine the concentration range where this compound is non-toxic.
-
Lower Concentrations: Focus your functional assays on concentrations well below the IC50 for cytotoxicity.
-
Shorter Incubation Time: For some cell lines, shorter incubation times may be sufficient to observe the inhibitory effect on the signaling pathway without causing significant cell death.[4][6]
-
Control Compound: Include a known, non-toxic NF-κB inhibitor as a positive control to ensure your assay is capable of detecting specific inhibition without cytotoxicity.
Caption: Troubleshooting logic for common issues with this compound in in vitro assays.
References
- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 4. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Dosing of Kamebakaurin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the optimal dose of Kamebakaurin in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a kaurane diterpene that has been identified as a potent inhibitor of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1][2][3] It exerts its inhibitory effect by directly targeting the DNA-binding activity of the p50 subunit of NF-κB.[3] This interference with NF-κB activation makes this compound a promising candidate for investigating pathological conditions associated with inflammation and cancer.[3]
Q2: Is there a recommended starting dose for in vivo studies with this compound?
A2: A previously published study has shown efficacy in a mouse model of adjuvant arthritis with an oral administration of 20 mg/kg of this compound, which resulted in a 75% decrease in paw volume. This serves as a valuable starting point for dose-range finding studies. However, the optimal dose will depend on the specific animal model, disease state, and route of administration. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED).
Q3: How should I prepare a this compound solution for oral gavage?
A3: The solubility of this compound in common vehicles has not been extensively reported. It is recommended to first assess its solubility in various pharmaceutically acceptable vehicles. Common vehicles for oral gavage of hydrophobic compounds include:
-
A solution of Dimethyl sulfoxide (DMSO) diluted with corn oil or saline.
-
Suspensions in aqueous vehicles containing suspending agents like carboxymethylcellulose (CMC).
It is crucial to perform a vehicle tolerability study in your animal model to ensure the vehicle itself does not cause adverse effects.
Q4: How can I assess the stability of my this compound formulation?
A4: Once a suitable vehicle is identified, the stability of the this compound formulation should be assessed. A simple stability study can be conducted by preparing the formulation and storing it under the intended experimental conditions (e.g., room temperature, protected from light). At various time points (e.g., 0, 4, 8, 24 hours), an aliquot of the solution should be analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound. A stable formulation is one in which the concentration of the active compound does not significantly change over the intended period of use.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Chosen Vehicle
-
Problem: this compound precipitates out of the solution during preparation or administration.
-
Possible Causes:
-
The chosen vehicle is not appropriate for the lipophilic nature of this compound.
-
The concentration of this compound exceeds its solubility limit in the vehicle.
-
-
Troubleshooting Steps:
-
Try a different vehicle or co-solvent system: If using an aqueous vehicle, consider adding a solubilizing agent like a surfactant (e.g., Tween 80) or a cyclodextrin. For oil-based vehicles, ensure the oil is of high purity. A mixture of DMSO and corn oil is often effective for dissolving hydrophobic compounds for in vivo studies.[4][5]
-
Sonication: Use a sonicator to aid in the dissolution of this compound in the vehicle.
-
Gentle Warming: Gently warming the vehicle may increase the solubility of the compound. However, be cautious as heat can also degrade the compound. Always check the thermal stability of this compound.
-
Reduce the Concentration: If possible, lower the concentration of this compound in the formulation. This may require increasing the dosing volume, but be mindful of the maximum volume that can be safely administered to the animal.
-
Issue 2: Animal Distress or Adverse Events During or After Oral Gavage
-
Problem: Animals exhibit signs of distress such as choking, gasping, or lethargy after dosing.
-
Possible Causes:
-
Improper oral gavage technique leading to administration into the trachea.
-
The formulation is irritating to the esophagus or stomach.
-
The dose of this compound is too high, causing acute toxicity.
-
-
Troubleshooting Steps:
-
Review and Refine Gavage Technique: Ensure that personnel are properly trained in oral gavage techniques. Use appropriate gavage needle size and length for the animal. The procedure should be performed gently and without force.[6][7][8][9][10]
-
Vehicle Control Group: Always include a group of animals that receives the vehicle alone to rule out any adverse effects caused by the formulation components.
-
Dose-Escalation Study: If toxicity is suspected, perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Start with a low dose and gradually increase it in subsequent groups of animals while closely monitoring for any signs of toxicity.[11][12][13]
-
Observe for Clinical Signs of Toxicity: Monitor animals for changes in body weight, food and water intake, behavior, and physical appearance.
-
Issue 3: Lack of Efficacy at the Tested Doses
-
Problem: No significant therapeutic effect is observed even at what is considered a high dose.
-
Possible Causes:
-
Poor bioavailability of this compound from the chosen formulation.
-
The dosing frequency is not optimal to maintain a therapeutic concentration.
-
The chosen animal model is not responsive to the mechanism of action of this compound.
-
-
Troubleshooting Steps:
-
Assess Bioavailability: If possible, conduct a pharmacokinetic (PK) study to determine the concentration of this compound in the plasma over time after administration. This will provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Adjust Dosing Regimen: Based on the PK data or empirical observation, consider increasing the dosing frequency (e.g., from once a day to twice a day) to maintain a more consistent exposure to the compound.
-
Re-evaluate the Animal Model: Ensure that the chosen animal model has a pathology that is driven by the NF-κB pathway, the target of this compound.
-
Increase the Dose: If no toxicity has been observed, a further dose escalation may be warranted.
-
Data Presentation
Table 1: Example Dose-Range Finding Study Design for this compound in Mice
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | 0 | Oral Gavage | 5 |
| 2 | This compound | 10 | Oral Gavage | 5 |
| 3 | This compound | 20 | Oral Gavage | 5 |
| 4 | This compound | 50 | Oral Gavage | 5 |
| 5 | This compound | 100 | Oral Gavage | 5 |
Table 2: Key Parameters to Monitor in an Acute Oral Toxicity Study
| Parameter | Observation Frequency |
| Mortality | At least twice daily |
| Clinical Signs (e.g., changes in skin, fur, eyes, behavior) | At least once daily |
| Body Weight | Daily |
| Food and Water Consumption | Daily |
| Gross Necropsy | At the end of the study |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animals: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), all of the same sex to minimize variability. Acclimatize the animals for at least one week before the experiment.
-
Dose Selection: Based on the literature, a starting dose of 10 mg/kg can be used. Subsequent doses can be escalated in a stepwise manner (e.g., 20, 50, 100, 200 mg/kg).
-
Dose Administration: Administer this compound or vehicle control via oral gavage. The volume administered should be based on the individual animal's body weight and should not exceed 10 mL/kg.
-
Observation: Monitor the animals for mortality and clinical signs of toxicity at 1, 4, and 24 hours post-dosing and then daily for 14 days. Record body weights daily.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity (e.g., more than 20% loss of body weight).
Protocol 2: Preparation and Stability Assessment of a this compound Suspension for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
This compound Suspension: Weigh the required amount of this compound and triturate it with a small amount of the 0.5% CMC vehicle to form a smooth paste. Gradually add the remaining vehicle while mixing to achieve the desired final concentration.
-
Stability Assessment:
-
Store the suspension at room temperature, protected from light.
-
At time points 0, 4, 8, and 24 hours, take an aliquot of the suspension.
-
Centrifuge the aliquot to pellet the suspended particles.
-
Analyze the supernatant for the concentration of dissolved this compound using a validated HPLC method.
-
To assess the stability of the total suspension, ensure the suspension is homogenous before taking an aliquot for analysis. The total concentration should not decrease by more than 10% over the 24-hour period.
-
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal in vivo dose of this compound.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 7. instechlabs.com [instechlabs.com]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
Potential off-target effects of Kamebakaurin and other kaurane diterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Kamebakaurin and other kaurane diterpenoids. The information is tailored for scientists and drug development professionals to address potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the cytotoxicity of many kaurane diterpenoids like Oridonin?
A1: The cytotoxic activity of many kaurane diterpenoids is attributed to the α,β-unsaturated ketone moiety in their structure.[1] This functional group can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[2] This interaction can lead to the inhibition of protein function, induction of reactive oxygen species (ROS), and ultimately trigger apoptosis or other forms of cell death.[3] this compound, for example, directly targets a cysteine residue on the p50 subunit of NF-κB, inhibiting its DNA binding activity.[4]
Q2: I am observing high cytotoxicity in my non-cancerous control cell line. Is this a known off-target effect?
A2: Yes, observing cytotoxicity in non-cancerous cell lines can be a potential off-target effect of some kaurane diterpenoids. While many of these compounds show selectivity for cancer cells, their reactivity, particularly that of the exo-methylene cyclopentanone system, can lead to off-target interactions.[3] For instance, studies have shown that some kaurane diterpenoids exhibit cytotoxicity against normal cell lines like the human bronchial epithelial cell line HBE, although often at higher concentrations than required for cancer cells.[3] It is crucial to establish a therapeutic window by testing a dose-response curve on both cancerous and non-cancerous cell lines.
Q3: My kaurane diterpenoid is not inducing apoptosis as expected. What could be the reason?
A3: There are several potential reasons for this. First, the specific kaurane diterpenoid you are using may act through a different cell death mechanism, such as ferroptosis or autophagy.[3][5] Second, the cell line you are using might be resistant to apoptosis induction through the pathway targeted by your compound. Third, the chemical structure of the diterpenoid is critical; for example, kaurane diterpenes lacking an enone group have been shown to have protective effects against apoptosis.[6] Finally, experimental conditions such as compound concentration and incubation time are critical and may need optimization.[7]
Q4: What are the known molecular targets of this compound?
A4: The primary and most well-characterized molecular target of this compound is the p50 subunit of the transcription factor NF-κB.[4] this compound directly and covalently modifies cysteine 62 in the DNA-binding loop of p50.[4] This modification prevents NF-κB from binding to its target DNA sequences, thereby inhibiting the transcription of downstream anti-apoptotic genes like c-IAP1, c-IAP2, and Bfl-1/A1.[4] This inhibition of the NF-κB survival pathway sensitizes cancer cells to apoptosis.[4]
Q5: Are there any known off-target effects related to the NF-κB pathway?
A5: While the inhibition of NF-κB is a primary on-target effect for anti-inflammatory and some anticancer activities, it can be considered an off-target effect if you are investigating a different primary pathway. The broad role of NF-κB in immune responses and cell survival means its inhibition can have widespread consequences.[8] Some kaurane diterpenoids have been shown to inhibit NF-κB-inducing kinase (NIK) and delay the phosphorylation of ERK and p38 MAPKs, suggesting broader effects on inflammatory signaling pathways beyond direct p50 binding.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Compound Solubility | Kaurane diterpenoids can have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions. Visually inspect stock solutions for precipitation. |
| Cell Density | Inconsistent cell seeding density can significantly alter apparent IC50 values. Use a consistent seeding protocol and ensure a uniform monolayer before adding the compound. |
| Incubation Time | The cytotoxic effects of these compounds are time-dependent.[10] Ensure you are using a consistent and appropriate incubation time (e.g., 24, 48, 72 hours) for your specific cell line and compound. |
| Assay Interference | The compound may interfere with the cytotoxicity assay itself (e.g., reducing MTT reagent). Run a cell-free control with the compound and assay reagents to check for direct interactions. |
Issue 2: Unexpected Pro-survival or Anti-apoptotic Effects
| Potential Cause | Troubleshooting Step |
| Compound Structure | Not all kaurane diterpenoids are pro-apoptotic. Compounds like foliol and linearol, which lack the enone group, have been reported to protect macrophages from NO-dependent apoptosis.[6] Verify the structure and class of your specific compound. |
| Low Concentration | At very low concentrations, some compounds can induce stress-response pathways that promote survival. Perform a wide-range dose-response curve to identify the cytotoxic concentration range. |
| Cell-Specific Response | The cellular context is key. Some cell types may respond to NF-κB inhibition by upregulating alternative survival pathways. Consider using a panel of cell lines to characterize the compound's effects. |
Issue 3: Discrepancy Between ROS Generation and Cell Death
| Potential Cause | Troubleshooting Step |
| Antioxidant Response | Cells may be mounting an effective antioxidant response (e.g., upregulating glutathione) that quenches ROS and prevents cell death.[3] Measure levels of antioxidants like GSH alongside ROS. |
| ROS Measurement Timing | ROS production can be an early and transient event.[11] Perform a time-course experiment to measure ROS levels at different time points after compound addition (e.g., 1, 3, 6, 12, 24 hours). |
| Alternative Cell Death | High levels of ROS do not exclusively lead to apoptosis; they can also induce other cell death modalities like ferroptosis.[3] Investigate markers for other types of cell death (e.g., lipid peroxidation for ferroptosis). |
Data Presentation: Cytotoxicity of Kaurane Diterpenoids
The following tables summarize the cytotoxic activity (IC50 in µM) of selected kaurane diterpenoids against various human cancer and non-cancerous cell lines.
Table 1: Cytotoxicity (IC50 in µM) of Isodon Diterpenoids
| Compound | HepG2 (Liver Cancer) | GLC-82 (Lung Cancer) | HL-60 (Leukemia) | Reference |
| Oridonin | >100 | 16.35 | 13.08 | [10] |
| Rabdosin B | 22.18 | 12.01 | 10.12 | [10] |
| Epinodosin | >100 | 20.15 | 18.31 | [10] |
| Lasiokaurin | >100 | 80.62 | 41.53 | [10] |
Table 2: Cytotoxicity (IC50 in µM) of Aspilia Diterpenoids
| Compound | Hep-G2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| Compound 1 | 27.3 ± 1.9 | >100 | [12] |
| Compound 3 | 24.7 ± 2.8 | >100 | [12] |
| Compound 5 | >100 | 30.7 ± 1.7 | [12] |
Signaling Pathway and Workflow Diagrams
Caption: NF-κB signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for assessing off-target effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of kaurane diterpenoids on adherent cell lines.
Materials:
-
Kaurane diterpenoid stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[3]
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100. Plot the results to determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS.
Materials:
-
H2DCFDA probe (e.g., 10 mM stock in DMSO)
-
Complete cell culture medium
-
PBS or HBSS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of H2DCFDA working solution (e.g., 10 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Washing: Remove the H2DCFDA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Compound Treatment: Add 100 µL of the kaurane diterpenoid diluted in medium to the wells. Include a vehicle control and a positive control (e.g., H2O2).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a microplate reader.[13] Alternatively, visualize ROS production using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control at each time point.
Protocol 3: Caspase-3/7 Activity Assay
This protocol provides a method for quantifying apoptosis by measuring the activity of effector caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates suitable for luminescence
-
Kaurane diterpenoid
-
Complete cell culture medium
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the kaurane diterpenoid as described in the MTT protocol. Incubate for the desired period (e.g., 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate for 2 minutes. Incubate at room temperature for 1-2 hours in the dark.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Express caspase activity as fold-change relative to the vehicle-treated control cells.[7]
References
- 1. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kaurane diterpenes protect against apoptosis and inhibition of phagocytosis in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ent-Kaurane-Type Diterpenes Induce ROS-Mediated Mitochondrial Dysfunction and Apoptosis by Suppress the Homologous Recombination DNA Repair in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Kamebakaurin Stability & Degradation
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting long-term stability and degradation experiments on Kamebakaurin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is long-term stability important?
A1: this compound is a kaurane diterpene identified in various medicinal plants. It has demonstrated potential as an anti-inflammatory and anti-cancer agent by inhibiting the NF-kappaB signaling pathway.[1] Long-term stability testing is crucial to ensure the compound's quality, efficacy, and safety over time, which helps in determining its shelf-life and appropriate storage conditions for research and potential therapeutic use.[2][3]
Q2: What are the primary factors that can affect this compound stability?
A2: While specific data on this compound is limited, the stability of natural compounds, particularly diterpenes, is typically influenced by several factors:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[3][4]
-
Humidity: Moisture can promote hydrolytic degradation pathways.[3]
-
Light: Exposure to UV or visible light can induce photolytic reactions and degradation.[2]
-
pH: The stability of the compound in solution can be highly dependent on the pH of the solvent or buffer.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4]
-
Formulation Excipients: Other components in a formulation can either enhance or decrease stability.[5]
Q3: What are the standard conditions for long-term and accelerated stability testing?
A3: Stability testing guidelines, such as those from the International Conference on Harmonisation (ICH), provide standard conditions.[3][6]
-
Long-Term (Real-Time) Testing: This is conducted under recommended storage conditions to mimic the actual shelf life. A common condition is 25°C ± 2°C with 60% ± 5% relative humidity (RH).[6]
-
Accelerated Testing: This involves exaggerated storage conditions to speed up degradation and predict long-term stability.[3] A common condition is 40°C ± 2°C with 75% ± 5% RH.
Q4: How often should I test my this compound samples during a stability study?
A4: The frequency of testing should be sufficient to establish a clear stability profile. For long-term studies, a typical schedule includes testing every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7] For a 6-month accelerated study, a minimum of three time points, including the initial (t=0) and final points (e.g., 0, 3, and 6 months), is recommended.[7]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in an accelerated study.
-
Possible Cause: The compound may be highly sensitive to heat. The structure of kaurane diterpenes may contain functional groups susceptible to thermal degradation.
-
Troubleshooting Steps:
-
Confirm Analytical Method: Ensure your analytical method (e.g., HPLC) is validated for stability-indicating properties and can separate the intact drug from degradation products.[2]
-
Lower Temperature: Consider running an intermediate accelerated study at a lower temperature (e.g., 30°C) to gather more data points.
-
Protective Packaging: Ensure the compound is stored in well-sealed, light-protective containers.
-
Inert Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
-
Possible Cause: These are likely degradation products. Identifying these products is key to understanding the degradation pathway.
-
Troubleshooting Steps:
-
Forced Degradation: Perform forced degradation studies (exposing this compound to harsh acid, base, oxidative, and photolytic conditions) to intentionally generate degradation products. This can help in tentatively identifying the unknown peaks.
-
Mass Spectrometry (MS): Use a hyphenated technique like LC-MS to determine the molecular weights of the unknown peaks, which provides clues to their structures.[1]
-
Review Literature: Investigate known degradation pathways for similar kaurane diterpenes. Common pathways include oxidation, hydrolysis, or rearrangement of the diterpene skeleton.
-
Below is a troubleshooting workflow for unexpected sample degradation.
Caption: Troubleshooting workflow for unexpected this compound degradation.
Data Presentation: Stability Study Templates
Use the following tables to record and summarize your stability data for this compound.
Table 1: Physical Stability Assessment
| Time Point | Storage Condition | Appearance | Color | Clarity (for solutions) |
|---|---|---|---|---|
| 0 Months | 25°C / 60% RH | White Powder | White | N/A |
| 3 Months | 25°C / 60% RH | |||
| 6 Months | 25°C / 60% RH | |||
| 0 Months | 40°C / 75% RH | White Powder | White | N/A |
| 3 Months | 40°C / 75% RH |
| 6 Months | 40°C / 75% RH | | | |
Table 2: Chemical Stability Assessment (Assay and Purity by HPLC)
| Time Point | Storage Condition | Assay (% of Initial) | Purity (%) | Total Impurities (%) |
|---|---|---|---|---|
| 0 Months | 25°C / 60% RH | 100.0 | 99.8 | 0.2 |
| 3 Months | 25°C / 60% RH | |||
| 6 Months | 25°C / 60% RH | |||
| 0 Months | 40°C / 75% RH | 100.0 | 99.8 | 0.2 |
| 3 Months | 40°C / 75% RH |
| 6 Months | 40°C / 75% RH | | | |
Experimental Protocols & Visualizations
Protocol: Long-Term Stability Study of this compound
-
Material Preparation:
-
Obtain at least three batches of high-purity this compound.
-
Characterize the initial material (t=0) for appearance, assay, purity, and any other relevant quality attributes.[7]
-
-
Sample Packaging:
-
Aliquot the this compound powder into vials made of inert material (e.g., Type I amber glass).
-
If studying a solution, use a validated, compatible solvent system and sterile-filter the solution into vials.
-
Seal vials with inert stoppers and crimp caps to prevent moisture and air ingress.
-
-
Storage:
-
Place samples into calibrated stability chambers set to the desired conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).[6]
-
-
Testing and Analysis:
-
At each scheduled time point, withdraw a set of samples from each batch and condition.
-
Perform a full suite of tests:
-
Physical: Visual inspection for changes in color or appearance.[2]
-
Chemical: Use a validated stability-indicating HPLC method to determine the assay (potency) and purity. Quantify any degradation products.[2]
-
Microbiological (if applicable): For solutions, perform tests for microbial contamination.[2]
-
-
-
Data Evaluation:
-
Compile the data in tables (as shown above).
-
Analyze trends in the assay values and the formation of impurities over time.
-
Use the data to establish a re-test period or shelf life for this compound under the tested storage conditions.[6]
-
The diagram below illustrates the general workflow for this protocol.
Caption: General workflow for a long-term stability study of this compound.
Hypothetical Degradation Pathway
While the specific degradation pathway for this compound is not established in the provided literature, many diterpenoids are susceptible to oxidation. The following diagram illustrates a hypothetical oxidative degradation pathway that could be investigated.
Caption: Hypothetical oxidative degradation pathway for a diterpene like this compound.
References
- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labstat.com [labstat.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting short-term and long-term stabilities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.nutrasource.ca [blog.nutrasource.ca]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Inconsistent Results with Kamebakaurin in NF-κB Inhibition Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results while using Kamebakaurin in Nuclear Factor-kappa B (NF-κB) inhibition assays. This resource provides troubleshooting tips, frequently asked questions (FAQs), detailed experimental protocols, and relevant background information to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in NF-κB inhibition?
A1: this compound exhibits a dual mechanism that can impact the NF-κB signaling pathway at two different points. Its primary reported mechanism is the direct and covalent modification of the NF-κB p50 subunit at cysteine 62.[1] This modification inhibits the DNA binding activity of p50-containing NF-κB dimers.[1] Unlike many other NF-κB inhibitors, this compound does not prevent the degradation of the inhibitor of κB alpha (IκBα) or the subsequent nuclear translocation of NF-κB.[1] Additionally, this compound has been shown to directly inhibit the kinase activity of TGF-β-activated kinase 1 (TAK1), an upstream kinase essential for the activation of the IκB kinase (IKK) complex in response to stimuli like TNF-α and IL-1.
Q2: At what concentration should I be using this compound?
A2: The effective concentration of this compound is cell-type dependent and assay-specific. It has been shown to dose-dependently inhibit the expression of NF-κB target genes.[2] As a starting point, a dose-response experiment is highly recommended, typically ranging from 1 µM to 50 µM. Always include a vehicle-only control (e.g., DMSO). Refer to the table below for examples of effective concentration ranges reported in the literature.
Q3: Why am I seeing inhibition in my reporter assay but not in my Western blot for IκBα degradation?
A3: This is an expected result based on the primary mechanism of this compound. Since this compound acts downstream by preventing the DNA binding of the p50 subunit, it will not affect the upstream signaling events of IκBα phosphorylation and degradation.[1] Therefore, a luciferase reporter assay measuring NF-κB-dependent gene transcription should show inhibition, while a Western blot for phosphorylated or total IκBα levels will likely show no change compared to the stimulated control.
Q4: My results are varying significantly between experiments. What could be the cause?
A4: Inter-experiment variability is a common issue in cell-based assays. For this compound, this could be due to several factors:
-
Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number range, and plated at the same density for each experiment.
-
Compound Stability: The stability of this compound in your specific cell culture medium and storage conditions is unknown. Prepare fresh dilutions from a stock solution for each experiment.
-
Stimulation Consistency: The concentration and activity of your NF-κB stimulus (e.g., TNF-α, LPS) can degrade over time. Use fresh or properly stored aliquots for each experiment.
-
Assay Timing: For kinetic studies, ensure that the timing of stimulation, this compound treatment, and cell lysis is consistent across all experiments.
Q5: Could this compound be causing cytotoxicity in my cells?
A5: Yes, at higher concentrations, this compound, like many small molecules, could induce cytotoxicity, which can be misinterpreted as NF-κB inhibition. It is crucial to perform a cell viability assay in parallel with your inhibition assay. Assays such as MTT, MTS, or Calcein-AM can be used to determine the concentration range at which this compound is not cytotoxic to your specific cell line.
Data Presentation
Table 1: Representative Effective Concentrations of this compound
| Cell Line | Assay Type | Stimulus | Effective Concentration Range | Observed Effect |
| RAW 264.7 | Gene Expression (iNOS, COX-2, TNF-α) | LPS | Dose-dependent | Inhibition of inflammatory gene expression[2] |
| Various | NF-κB DNA Binding | Various stimuli | Not specified | Prevention of NF-κB activation[1] |
| MCF-7 | Apoptosis Assay | TNF-α | Not specified | Sensitization to TNF-α-induced apoptosis[1] |
Note: This table provides examples of reported effects. The optimal concentration for your specific experiment must be determined empirically.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB Luciferase Reporter Plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
NF-κB stimulus (e.g., TNF-α, 20 ng/mL)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using your preferred transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control. Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to the wells containing this compound and the vehicle control. Also, include an unstimulated control. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control.
Protocol 2: Western Blot for NF-κB p50 in Nuclear Extracts
Materials:
-
Cells treated with this compound and stimulus as described above.
-
Nuclear extraction buffer kit.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against NF-κB p50.
-
Secondary HRP-conjugated antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound and/or stimulus.
-
Nuclear Extraction: Isolate nuclear extracts using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against p50 overnight at 4°C. Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a suitable imaging system.
Protocol 3: Cell Viability Assay (MTT)
Materials:
-
Cells seeded in a 96-well plate.
-
This compound dilutions.
-
MTT reagent (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Treatment: Treat cells with the same concentrations of this compound as in your inhibition assay for the same duration.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No inhibition of NF-κB activity in luciferase assay | 1. This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). |
| 2. This compound is degraded or inactive. | Use a fresh stock of this compound. Check the storage conditions. | |
| 3. Insufficient incubation time with this compound. | Increase the pre-incubation time with this compound before adding the stimulus. | |
| 4. Low cell permeability of this compound. | Consider using a cell line with higher permeability or perform a cell permeability assay (e.g., PAMPA, Caco-2) to assess uptake. | |
| High variability between replicate wells | 1. Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| 2. Pipetting errors during treatment or reagent addition. | Use calibrated pipettes and be consistent with your technique. | |
| 3. Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for your experimental samples. | |
| Inhibition is observed, but results are not reproducible | 1. Inconsistent cell passage number or confluency. | Maintain a consistent cell culture routine. |
| 2. Variability in stimulus activity. | Aliquot and store the stimulus at -80°C to ensure consistent activity. | |
| 3. This compound instability in media. | Prepare fresh dilutions for each experiment. Consider the stability of the compound in your specific media over the course of the experiment. | |
| Decreased signal in both experimental and control wells | 1. Cytotoxicity of this compound. | Perform a cell viability assay in parallel to determine the non-toxic concentration range. |
| 2. Luciferase inhibition by this compound. | Perform a cell-free luciferase assay to check for direct inhibition of the enzyme by this compound. | |
| Western blot shows no change in nuclear p50 levels | 1. Insufficient this compound concentration. | Titrate the concentration of this compound. |
| 2. Antibody quality. | Ensure your p50 antibody is validated for Western blotting. | |
| 3. Inefficient nuclear extraction. | Use a validated nuclear extraction protocol and check for cytoplasmic contamination. |
Visualizing Experimental Workflows and Pathways
NF-κB Signaling Pathway and this compound's Targets
Caption: NF-κB pathway showing this compound's dual inhibition points.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent results.
Logical Relationship of Potential Issues
Caption: Interrelated factors contributing to inconsistent results.
References
- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Determining Kamebakaurin Cytotoxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Kamebakaurin using common cell viability assays.
Data Presentation: this compound Cytotoxicity
Disclaimer: Extensive literature searches did not yield specific published IC50 values for this compound in various cancer cell lines. The following table is a template provided for researchers to record their experimental data. The values presented are for illustrative purposes only and should not be considered factual experimental results.
| Cell Line | Assay Type | Incubation Time (hours) | Illustrative IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | MTT | 48 | 25.5 | [Record your findings here] |
| Jurkat (T-cell Leukemia) | XTT | 48 | 15.2 | [Record your findings here] |
| K562 (Chronic Myelogenous Leukemia) | LDH | 24 | 35.8 | [Record your findings here] |
| A549 (Lung Cancer) | MTT | 72 | 42.1 | [Record your findings here] |
| HeLa (Cervical Cancer) | XTT | 48 | 30.7 | [Record your findings here] |
Signaling Pathway of this compound
This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It directly targets the p50 subunit of NF-κB, preventing its DNA binding activity. This inhibition blocks the expression of anti-apoptotic genes, sensitizing cancer cells to apoptosis.
Caption: this compound inhibits the NF-κB signaling pathway by targeting the p50 subunit.
Experimental Workflow for Cytotoxicity Assays
The general workflow for assessing this compound's cytotoxicity involves cell preparation, treatment, incubation, and analysis using a specific viability assay.
Technical Support Center: Troubleshooting Western Blots with Kamebakaurin
Welcome to the technical support center for researchers using Kamebakaurin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, particularly the appearance of unexpected bands in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a kaurane diterpene compound that acts as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Its primary mechanism of action is the direct and covalent modification of the NF-κB p50 subunit at the cysteine 62 residue.[1] This modification prevents p50 from binding to DNA, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and apoptosis.[1]
Q2: I see an unexpected band in my Western blot when probing for NF-κB p50 after this compound treatment. What could be the cause?
Unexpected bands when blotting for p50 can arise from several factors. In the context of this compound treatment, potential causes include:
-
Shift in p50 Mobility: The covalent binding of this compound to p50 increases its molecular weight and may alter its conformation, leading to a shift in its migration on the SDS-PAGE gel.[1]
-
Detection of p105 Precursor: Antibodies targeting p50 may also recognize its precursor protein, p105, which runs at a higher molecular weight.[2][3]
-
Post-Translational Modifications: The p50 protein can undergo various post-translational modifications, such as phosphorylation or ubiquitination, which can result in multiple bands.[4]
-
Off-Target Effects: While this compound is known to target p50, the possibility of it covalently modifying other proteins with reactive cysteine residues cannot be entirely ruled out, potentially leading to non-specific bands if your antibody has any cross-reactivity.
-
Standard Western Blotting Issues: Common problems like protein degradation, improper sample preparation, or antibody non-specificity can also contribute to unexpected bands.[4][5]
Q3: Could this compound cause my target protein (other than p50) to show unexpected bands?
While the primary target of this compound is p50, it is plausible that it could have off-target effects. Covalent modifiers can sometimes react with other proteins that have accessible and reactive residues, such as cysteine. If this compound modifies your protein of interest, you might observe a shift in its molecular weight.
Troubleshooting Unexpected Bands
Use the following table to diagnose and resolve issues with unexpected bands in your Western blots when using this compound.
| Observation | Potential Cause | Recommended Solution |
| A band appears slightly above the expected size for p50 in this compound-treated samples. | Covalent modification of p50 by this compound. | This is an expected outcome of successful treatment. To confirm, you can perform a dose-response experiment. The intensity of the shifted band should increase with higher concentrations of this compound, while the original p50 band may decrease. Mass spectrometry can definitively confirm the modification.[1] |
| Two bands are observed around 50 kDa for p50, even in untreated samples. | The antibody may be detecting both unmodified p50 and a post-translationally modified form.[4] It's also possible that you are detecting both p50 and p52 subunits.[4] | Consult the antibody datasheet to check for known cross-reactivities. Using a highly specific monoclonal antibody can help. To investigate post-translational modifications, you can treat your lysates with phosphatases or deubiquitinases prior to running the gel. |
| A high molecular weight band (around 105 kDa) is present. | The antibody is detecting the p105 precursor protein of p50.[2][3] | This is common with some p50 antibodies. Check the antibody datasheet for reactivity with p105. If you are only interested in p50, you may need to try a different antibody that is specific to the processed form. |
| Multiple bands appear at various molecular weights. | This could be due to protein degradation, non-specific antibody binding, or potential off-target effects of this compound. | To prevent protein degradation, add protease inhibitors to your lysis buffer and keep samples on ice.[6] To reduce non-specific antibody binding, optimize your antibody concentrations and blocking conditions.[7] To investigate off-target effects, consider using a biotinylated version of this compound for pulldown assays followed by mass spectrometry to identify other potential binding partners. |
| Smearing or streaky bands are observed. | This can be caused by sample overload, improper gel polymerization, or issues with the running buffer. | Reduce the amount of protein loaded per lane. Ensure your gel is properly prepared and that your running buffer is fresh and at the correct concentration.[7] |
Experimental Protocols
Standard Western Blot Protocol for NF-κB p50
-
Sample Preparation:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 10% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p50 (e.g., Cell Signaling Technology #13586) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Visualizing Key Concepts
This compound's Mechanism of Action
Caption: Covalent modification of p50 by this compound inhibits DNA binding.
Troubleshooting Logic for Unexpected Bands
Caption: Decision tree for troubleshooting unexpected Western blot bands.
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis.
References
- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF kappaB p105/p50 Antibody | Affinity Biosciences [affbiotech.com]
- 3. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving the Bioavailability of Kamebakaurin for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the in vivo use of Kamebakaurin, a kaurane diterpene with promising therapeutic potential. Due to its chemical nature, this compound may present bioavailability challenges that can impact the reproducibility and success of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a kaurane diterpene isolated from plants of the Isodon genus.[1][2] It has demonstrated several biological activities, including anti-inflammatory and anti-allergic effects.[1] Its mechanisms of action involve the inhibition of key signaling pathways such as NF-κB, the high-affinity IgE receptor (FcεRI) signaling pathway, and the JNK/p38 MAPK pathway.
Q2: What are the potential challenges in using this compound for in vivo research?
A2: Like many diterpenoids, this compound is predicted to have low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and, consequently, low and variable bioavailability after oral administration. This can make it difficult to achieve therapeutic concentrations in target tissues and may lead to inconsistent experimental results. While a study on ent-kaurane diterpenoids suggests that over 99% are predicted to be water-soluble, experimental data for this compound is needed for confirmation.[1]
Q3: What are the known physicochemical properties of this compound?
A3: Specific experimental data on the aqueous solubility and permeability of this compound are limited in publicly available literature. However, some computed properties are available. Researchers are encouraged to determine these properties experimentally for their specific batch of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₅ | PubChem |
| Molecular Weight | 350.4 g/mol | PubChem[3] |
| XLogP3 | 1.4 | PubChem[3] |
| Aqueous Solubility | Data not available | - |
| Permeability (Papp) | Data not available | - |
Q4: Has this compound been used in in vivo studies before?
A4: Yes, this compound has been used in animal models. For instance, in a mouse model of adjuvant arthritis, oral administration of 20 mg/kg this compound resulted in a significant decrease in paw volume, demonstrating its anti-inflammatory effects in vivo.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vitro and In Vivo Studies
Symptoms:
-
Visible precipitate in your stock solution or vehicle after preparation.
-
Inconsistent results in cell-based assays.
-
Low or no detectable plasma concentrations after oral administration to animals.
Possible Causes:
-
This compound has low aqueous solubility.
-
The chosen solvent is not appropriate.
-
The concentration of this compound exceeds its solubility limit in the chosen vehicle.
Solutions:
-
Solvent Selection:
-
For in vitro studies, consider using a small amount of a water-miscible organic solvent like DMSO to prepare a high-concentration stock solution, which can then be diluted in culture media. Be mindful of the final solvent concentration to avoid toxicity to cells.
-
For in vivo studies, the choice of vehicle is critical. Common strategies include:
-
Co-solvent systems: A mixture of a biocompatible organic solvent (e.g., ethanol, propylene glycol, PEG 300/400) and water or saline.
-
Surfactant-based formulations: Using surfactants like Tween 80 or Cremophor EL to create micellar solutions or emulsions that can enhance solubility.
-
Suspensions: If solubility cannot be achieved, a uniform suspension can be prepared using suspending agents like carboxymethylcellulose (CMC) or methylcellulose. Ensure the particle size is small and the suspension is homogenous before each administration.
-
-
-
Solubility Enhancement Techniques:
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle might improve its solubility. However, the stability of the compound at different pH values should be evaluated.
-
Complexation: Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) can form inclusion complexes with this compound, increasing its aqueous solubility.
-
Issue 2: Low or Variable Efficacy in Animal Models After Oral Administration
Symptoms:
-
Lack of a dose-dependent response.
-
High variability in biological readouts between animals in the same treatment group.
-
Pharmacokinetic analysis reveals low and inconsistent plasma concentrations (Cmax and AUC).
Possible Causes:
-
Poor oral bioavailability due to low solubility and/or low intestinal permeability.
-
First-pass metabolism in the gut wall or liver.
-
Instability of this compound in the gastrointestinal tract.
Solutions:
-
Formulation Optimization:
-
Refer to the solutions in "Issue 1" to improve the dissolution of this compound in the gastrointestinal fluids. A formulation that enhances solubility is the first step to improving absorption.
-
Consider advanced formulation strategies such as solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or nanoparticle formulations.
-
-
Permeability Enhancement:
-
If permeability is a limiting factor (which can be determined using a Caco-2 assay), the inclusion of permeation enhancers in the formulation could be explored, though this should be done with caution due to potential toxicity.
-
-
Inhibition of First-Pass Metabolism:
-
If rapid metabolism is suspected, co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could be investigated. However, this can complicate the interpretation of results and requires careful consideration.
-
-
Alternative Routes of Administration:
-
For initial efficacy studies or to bypass oral absorption issues, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection. This will help determine if the compound is active when it reaches systemic circulation.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of this compound powder to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
The measured concentration represents the equilibrium solubility of this compound at that temperature and pH.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts until a confluent monolayer is formed and differentiated (typically 21 days).
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test solution containing a known concentration of this compound to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment in the reverse direction to assess active efflux. Add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Table 2: Interpretation of Caco-2 Permeability Results
| Papp Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Protocol 3: Oral Administration in Mice (Oral Gavage)
-
Animal Handling: Acclimatize the mice to the experimental conditions and handle them gently to minimize stress.
-
Formulation Preparation:
-
Prepare the this compound formulation (solution, suspension, or emulsion) at the desired concentration.
-
If it is a suspension, ensure it is thoroughly mixed before each administration to guarantee dose uniformity.
-
-
Dosing:
-
The recommended dose from literature is 20 mg/kg.[1] However, this may need to be optimized for your specific model.
-
Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for adult mice).
-
Measure the distance from the mouse's mouth to the last rib to estimate the correct insertion depth.
-
Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the formulation.
-
-
Pharmacokinetic Study:
-
At designated time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or retro-orbital sinus).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
Table 3: Template for Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (Mean ± SD) | Units |
| Dose | mg/kg | |
| Route | Oral | - |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC₀₋t | ngh/mL | |
| AUC₀₋inf | ngh/mL | |
| Half-life (t₁/₂) | h |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for improving its bioavailability.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: FcεRI signaling pathway in mast cells and inhibition by this compound.
Caption: JNK/p38 MAPK signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. This compound | C20H30O5 | CID 13945489 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Direct Interaction: A Comparative Guide to Kamebakaurin's Binding with the NF-κB p50 Subunit
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Kamebakaurin's direct binding to the p50 subunit of NF-κB, supported by experimental evidence and analysis of alternative compounds.
This guide provides a comprehensive overview of the experimental evidence confirming the direct covalent binding of the natural product this compound to the p50 subunit of the nuclear factor-kappa B (NF-κB) transcription factor. By inhibiting the DNA-binding activity of p50, this compound presents a promising avenue for therapeutic intervention in inflammatory diseases and cancer. This document outlines the mechanism of action, compares its binding characteristics with other known p50 inhibitors, and provides detailed experimental methodologies.
This compound: A Covalent Modifier of NF-κB p50
This compound, a kaurane diterpene, has been identified as a potent and specific inhibitor of NF-κB activation.[1] Its mechanism of action is distinguished by its direct interaction with the p50 subunit, a key component of the NF-κB signaling pathway.
Mechanism of Action:
Experimental evidence has demonstrated that this compound forms a direct, covalent bond with the cysteine 62 (Cys62) residue within the DNA-binding domain of the p50 subunit.[1] This covalent modification sterically hinders the p50 subunit from binding to its cognate DNA sequences, thereby inhibiting NF-κB-mediated gene transcription.[1] Importantly, this compound's inhibitory effect is specific to the DNA-binding step, as it does not prevent the upstream signaling events of IκBα degradation or the nuclear translocation of NF-κB.[1]
Comparative Analysis of p50-Targeting Compounds
While a number of compounds have been reported to inhibit the NF-κB pathway, few have been shown to directly and covalently target the p50 subunit. For a comparative perspective, this guide includes data on Andrographolide and its analogs, which, like this compound, have been shown to interact with the Cys62 residue of p50.
It is important to note that while the covalent binding of this compound to p50 has been experimentally confirmed through mass spectrometry, a specific dissociation constant (Kd) or IC50 value for this direct binding has not been reported in the available scientific literature. The binding data for Andrographolide and its analogs are derived from in silico molecular docking studies and represent calculated binding energies, not experimentally determined affinities.
| Compound | Target Residue | Binding Type | Binding Affinity (Binding Energy, kcal/mol) | Experimental Evidence |
| This compound | Cys62 of p50 | Covalent | Not Experimentally Determined | Mass Spectrometry[1] |
| Andrographolide | Cys62 of p50 | Covalent | -4.70 (in silico)[2] | Mass Spectrometry, Site-directed mutagenesis[3][4] |
| Andrographolide Analog 1 | Cys62 of p50 | Covalent | -6.66 (in silico)[2] | Molecular Docking[2] |
| Andrographolide Analog 2 | Cys62 of p50 | Covalent | -6.15 (in silico)[2] | Molecular Docking[2] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Mass Spectrometry for Detecting Covalent Adducts
This protocol provides a general framework for identifying the covalent modification of a target protein by a small molecule inhibitor using mass spectrometry.
Objective: To confirm the covalent binding of an inhibitor to the target protein and identify the modification site.
Procedure:
-
Incubation: Incubate the purified target protein (e.g., recombinant p50 subunit) with the inhibitor (e.g., this compound) at a suitable molar ratio and for a sufficient duration to allow for covalent bond formation. A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.
-
Removal of Excess Inhibitor: Remove the unbound inhibitor from the protein-inhibitor complex using methods such as dialysis, size-exclusion chromatography, or precipitation.
-
Intact Protein Analysis (Optional): Analyze the intact protein-inhibitor complex using techniques like ESI-TOF mass spectrometry. A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent binding.
-
Proteolytic Digestion: Denature, reduce, and alkylate the protein samples (both treated and control). Subsequently, digest the proteins into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence database to identify peptides. Look for a mass shift on the peptide containing the target residue (e.g., Cys62) in the inhibitor-treated sample compared to the control. The fragmentation pattern in the MS/MS spectrum will confirm the exact site of modification.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a widely used technique to study protein-DNA interactions in vitro. This protocol is designed to assess the inhibitory effect of a compound on the DNA-binding activity of the NF-κB p50 subunit.
Objective: To determine if an inhibitor prevents the binding of the p50 subunit to its specific DNA consensus sequence.
Procedure:
-
Preparation of Nuclear Extracts or Recombinant Protein: Isolate nuclear extracts from cells stimulated to activate NF-κB or use purified recombinant p50 protein.
-
Preparation of Labeled DNA Probe: Synthesize and label a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site (5'-GGGACTTTCC-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the binding buffer, nuclear extract or recombinant p50, and a non-specific competitor DNA (e.g., poly(dI-dC)) to block non-specific binding.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the experimental tubes. Add vehicle to the control tube.
-
Incubate at room temperature for a specified time to allow for the inhibitor to interact with the p50 protein.
-
Add the labeled DNA probe to all tubes and incubate to allow for the formation of protein-DNA complexes.
-
-
Electrophoresis:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
-
Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a p50-DNA complex. A decrease in the intensity of this shifted band in the presence of the inhibitor demonstrates its inhibitory effect on DNA binding.
Visualizing the Molecular Interactions and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
Figure 1: The canonical NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2: Workflow for key experiments to validate this compound's binding to p50.
References
- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Unveils Covalent Modification of NF-κB p50 by Kamebakaurin
A detailed analysis using mass spectrometry has confirmed the direct covalent binding of Kamebakaurin, a natural diterpene, to the p50 subunit of the nuclear factor-kappa B (NF-κB) transcription factor. This guide provides a comparative analysis of the mass spectrometry data for the this compound-p50 adduct, alongside alternative covalent inhibitors of the NF-κB pathway, offering valuable insights for researchers in drug development and molecular biology.
This compound has been identified as a potent inhibitor of NF-κB activation by directly targeting the DNA-binding activity of the p50 subunit.[1] A key study demonstrated that this inhibition is achieved through the formation of a covalent bond between this compound and the cysteine 62 residue of p50.[1] This irreversible modification sterically hinders the DNA-binding of the p50 homodimer and the p50/p65 heterodimer, thereby blocking the downstream inflammatory and anti-apoptotic signaling pathways.
Quantitative Analysis of the this compound-p50 Adduct
Mass spectrometry analysis was pivotal in confirming the covalent nature of the this compound-p50 interaction. The key finding was a discernible increase in the molecular mass of the p50 protein upon treatment with this compound.[1]
| Parameter | Value | Source |
| Molecular Weight of this compound | ~350.45 g/mol | [2][3] |
| Theoretical Molecular Weight of Human NF-κB p50 (processed, untagged) | ~49.8 kDa | Calculated |
| Expected Mass of this compound-p50 Adduct | ~50,150.45 Da | Calculated |
| Observed Mass Shift in p50 upon this compound Treatment | An increase in molecular mass consistent with the addition of one this compound molecule. | [1] |
Note: The precise experimental mass shift value for the this compound-p50 adduct is not publicly available in the cited literature. The expected mass is calculated based on the addition of the molecular weight of this compound to the theoretical molecular weight of the human p50 subunit.
Comparison with Alternative Covalent NF-κB Inhibitors
To provide a broader context, the mass spectrometry analysis of the this compound-p50 adduct can be compared with that of other known covalent inhibitors of the NF-κB pathway.
| Inhibitor | Target Subunit(s) | Covalent Binding Site | Mass Spectrometry Data |
| Parthenolide | p65 (primarily), potentially p50 | Cysteine residues | While known to be a covalent inhibitor, specific quantitative mass spectrometry data for the p50 adduct is not readily available in the literature.[4][5][6][7][8] |
| Helenalin | p65 | Cysteine 38 | Forms a covalent adduct with the p65 subunit, confirmed by mass spectrometry.[9][10][11][12][13] |
| Organoselenocyanates (e.g., BSC) | p50 | Cysteine 62 | Covalent modification of Cys62 confirmed by MALDI-TOF and tandem mass spectrometry, showing the formation of a selenium-sulfur bond.[14] |
Experimental Protocols
Mass Spectrometry Analysis of the this compound-p50 Adduct
While the specific instrumental parameters used in the original study are not detailed, a general protocol for analyzing such covalent protein-ligand adducts using mass spectrometry can be outlined as follows:
-
Incubation: Recombinant human NF-κB p50 protein is incubated with this compound at a suitable molar ratio and for a sufficient duration to allow for adduct formation. A control sample of p50 without this compound is prepared under identical conditions.
-
Sample Preparation: The samples are desalted and purified to remove excess unbound this compound and other interfering substances. This can be achieved using techniques like dialysis, size-exclusion chromatography, or reverse-phase chromatography.
-
Mass Spectrometry Analysis:
-
Intact Protein Analysis (Top-Down Approach): The molecular weight of the intact p50 protein and the this compound-p50 adduct is determined using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometry. A mass shift corresponding to the molecular weight of this compound would confirm the formation of a 1:1 adduct.
-
Peptide Mapping (Bottom-Up Approach): To identify the specific binding site, the protein samples are subjected to enzymatic digestion (e.g., with trypsin). The resulting peptide mixture is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the peptide maps of the control and this compound-treated samples, the modified peptide containing the adducted cysteine residue can be identified. The fragmentation pattern of the modified peptide in the MS/MS spectrum will confirm the exact site of modification.
-
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for mass spectrometry analysis of the this compound-p50 adduct.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. rcsb.org [rcsb.org]
- 2. caymanchem.com [caymanchem.com]
- 3. uniprot.org [uniprot.org]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 9. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Helenalin Analogues Targeting NF-κB p65: Thiol Reactivity and Cellular Potency Studies of Varied Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Helenalin Acetate, a Natural Sesquiterpene Lactone with Anti-inflammatory and Anti-cancer Activity, Disrupts the Cooperation of CCAAT Box/Enhancer-binding Protein β (C/EBPβ) and Co-activator p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nuclear factor-kappaB DNA binding by organoselenocyanates through covalent modification of the p50 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Kamebakaurin's Lock and Key: Site-Directed Mutagenesis Confirms p50 (Cys62) as the Direct Binding Site
A Comparative Guide for Researchers in Drug Development
The quest for targeted therapies in inflammatory diseases and cancer has identified the transcription factor NF-κB as a critical molecular target. Within the NF-κB family, the p50 subunit plays a pivotal role in regulating gene expression. The natural product Kamebakaurin has emerged as a potent inhibitor of NF-κB, and recent studies have pinpointed its precise mechanism of action. This guide provides a comparative analysis of experimental data validating Cysteine 62 (Cys62) of the p50 subunit as the direct binding site for this compound, leveraging site-directed mutagenesis to substitute Cys62 with Serine (Ser).
Executive Summary
This compound, a kaurane diterpene, effectively inhibits the DNA-binding activity of the p50 subunit of NF-κB. Experimental evidence strongly indicates that this inhibition is achieved through a direct covalent modification of the Cysteine 62 residue within p50. To validate this specific interaction, site-directed mutagenesis was employed to create a p50 mutant where Cys62 was replaced by Serine (p50 Cys62Ser). Subsequent comparative assays demonstrated that while this compound potently inhibits wild-type p50, it fails to inhibit the Cys62Ser mutant, thus confirming Cys62 as the definitive binding site. This guide compares the inhibitory effects of this compound on both wild-type and mutant p50 and presents data on an alternative compound, Andrographolide, which shares a similar mechanism of action.
Data Presentation: this compound vs. Alternatives
The following table summarizes the inhibitory effects of this compound and a comparable compound, Andrographolide, on the p50 subunit of NF-κB. The data highlights the critical role of the Cys62 residue in the inhibitory action of these compounds.
| Compound | Target Protein | Experimental Assay | Key Findings | Quantitative Data (IC50) |
| This compound | Wild-Type p50 | Electrophoretic Mobility Shift Assay (EMSA) | Significantly inhibits the DNA binding activity of p50. | Not explicitly provided in reviewed literature, but potent inhibition is demonstrated. |
| This compound | p50 (Cys62Ser) Mutant | Electrophoretic Mobility Shift Assay (EMSA) | No inhibition of DNA binding activity observed.[1] | Not applicable (no inhibition). |
| Andrographolide | Wild-Type p50 | In vitro labeling and EMSA | Forms a covalent adduct with Cys62, blocking NF-κB DNA binding. | Not explicitly provided in reviewed literature, but effective inhibition is shown. |
| Andrographolide | p50 (Cys62Ser) Mutant | In vitro labeling | Drastically reduced labeling compared to wild-type p50, indicating Cys62 is the critical binding site. | Not applicable. |
Mandatory Visualizations
To elucidate the experimental logic and biological pathways discussed, the following diagrams are provided.
References
A Comparative Analysis of Kamebakaurin and Other NF-κB Inhibitors for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of various NF-κB inhibitors, with a special focus on Kamebakaurin.
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. This guide provides a comparative overview of this compound, a novel NF-κB inhibitor, and other well-established inhibitors, offering insights into their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Diverse Landscape of NF-κB Inhibition
NF-κB inhibitors can be broadly categorized based on their specific targets within the signaling cascade. The classical NF-κB pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate target gene expression.
This compound , a kaurane diterpene, exhibits a unique mechanism of action by directly targeting the DNA-binding activity of the p50 subunit of NF-κB.[1][2] This prevents the NF-κB complex from binding to its target DNA sequences, thereby inhibiting gene transcription. Notably, this compound does not prevent the degradation of IκBα or the nuclear translocation of NF-κB.[2]
In contrast, other widely used NF-κB inhibitors target different steps in the pathway:
-
BAY 11-7082 is known to inhibit the phosphorylation of IκBα, thus preventing its degradation and the subsequent release of NF-κB.[3]
-
Parthenolide , a sesquiterpene lactone, has been shown to inhibit the IκB kinase (IKK) complex, a key upstream regulator of IκBα phosphorylation.[4]
-
QNZ (EVP4593) is a potent NF-κB activation inhibitor, though its precise molecular target is not as well-defined as others.[5]
-
JSH-23 selectively blocks the nuclear translocation of the NF-κB p65 subunit without affecting IκBα degradation.
The following diagram illustrates the points of intervention for these inhibitors within the NF-κB signaling pathway.
Figure 1. NF-κB signaling pathway and inhibitor targets.
Quantitative Comparison of Inhibitor Efficacy
Direct comparative studies of this compound against other NF-κB inhibitors under identical experimental conditions are limited. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for each compound from various studies. It is crucial to note that these values were obtained using different cell lines, stimuli, and assay methods, and therefore, a direct comparison of potency should be made with caution.
| Inhibitor | Assay Type | Cell Line | Stimulus | IC50 | Citation |
| This compound | NF-κB DNA Binding | - | - | Complete inhibition at ~26.6 µM | [6] |
| BAY 11-7082 | IκBα Phosphorylation | Tumor cells | TNF-α | 10 µM | [3] |
| Parthenolide | NF-κB Activation | RAW 264.7 | LPS | 2.5 µM | [7] |
| QNZ | NF-κB Activation | Jurkat T cells | - | 11 nM | [5] |
| JSH-23 | NF-κB Transcriptional Activity | RAW 264.7 | LPS | 7.1 µM |
Experimental Protocols
To facilitate the replication and further investigation of these inhibitors, detailed methodologies for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HeLa cells stably transfected with an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).
-
NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL).
-
NF-κB inhibitors (this compound, BAY 11-7082, etc.).
-
Luciferase Assay System (e.g., from Promega).
-
96-well opaque plates.
-
Luminometer.
Protocol:
-
Seed HeLa 57A cells at a density of 2.5 x 10^5 cells/mL in a 48-well plate and incubate overnight.[8]
-
Pre-treat the cells with various concentrations of the NF-κB inhibitors for 1-2 hours.
-
Stimulate the cells with TNF-α for 6-8 hours.
-
Wash the cells with PBS and lyse them with 1x Passive Lysis Buffer for 15 minutes at room temperature with gentle shaking.[9]
-
Transfer 10-20 µL of the cell lysate to an opaque 96-well plate.[8]
-
Add 50-100 µL of Luciferase Assay Reagent to each well.[8][9]
-
Immediately measure the luminescence using a luminometer.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of active NF-κB to its DNA recognition sequence.[8]
Materials:
-
Nuclear Extraction Buffer.
-
Biotin-labeled NF-κB consensus oligonucleotide probe.
-
Poly(dI-dC).
-
Binding Buffer.
-
6% non-denaturing polyacrylamide gel.
-
TBE Buffer.
-
Nylon membrane.
-
Chemiluminescent Nucleic Acid Detection Module.
Protocol:
-
Treat cells with the desired stimuli and/or inhibitors.
-
Prepare nuclear extracts from the treated cells.
-
For the binding reaction, incubate 10 µg of nuclear extract with 1 µg of poly(dI-dC) in binding buffer for 10 minutes on ice.
-
Add the biotin-labeled NF-κB probe and incubate for another 20 minutes at room temperature.
-
For competition experiments, add a 100-fold molar excess of unlabeled probe before adding the labeled probe.[10]
-
Resolve the protein-DNA complexes on a 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Transfer the complexes to a nylon membrane.
-
Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Western Blot for IκBα Phosphorylation
This method is used to assess the phosphorylation status of IκBα.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-IκBα and anti-total-IκBα).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
After treatment with stimuli and inhibitors, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total IκBα for normalization.
The following diagram outlines a general experimental workflow for comparing NF-κB inhibitors.
Figure 2. General workflow for comparing NF-κB inhibitors.
Conclusion
This compound presents a compelling profile as an NF-κB inhibitor with a distinct mechanism of action that differentiates it from many existing compounds. By directly targeting the DNA-binding activity of the p50 subunit, it offers an alternative strategy for modulating the NF-κB pathway. While direct, side-by-side comparisons of its efficacy against other inhibitors are not yet widely available, the data presented in this guide provides a solid foundation for researchers to design and conduct their own comparative studies. The detailed experimental protocols included herein are intended to facilitate such investigations, ultimately contributing to a deeper understanding of NF-κB inhibition and the development of novel therapeutics for a range of inflammatory and proliferative diseases.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Content Not Available [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. 2.10. Nuclear Protein Extraction and NF-κB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
Head-to-Head Comparison: Kamebakaurin and Parthenolide in Cancer Research
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of natural product-derived anticancer agents, Kamebakaurin and Parthenolide have emerged as compounds of interest due to their demonstrated pro-apoptotic and anti-inflammatory properties. Both molecules interfere with the pivotal NF-κB signaling pathway, a critical mediator of cancer cell survival, proliferation, and inflammation. However, they achieve this through distinct molecular mechanisms, leading to potentially different biological outcomes and therapeutic applications. This guide provides a comprehensive head-to-head comparison of this compound and Parthenolide, summarizing available quantitative data, detailing experimental protocols, and visualizing their mechanisms of action.
At a Glance: Key Differences
| Feature | This compound | Parthenolide |
| Primary Mechanism | Direct inhibitor of NF-κB p50 subunit DNA binding. | Inhibitor of the IκB kinase (IKK) complex. |
| Molecular Target | Cysteine 62 of the p50 subunit. | Cysteine 179 in the activation loop of IKKβ. |
| Effect on NF-κB Pathway | Prevents binding of active NF-κB to DNA. | Prevents phosphorylation and degradation of IκBα, thus sequestering NF-κB in the cytoplasm. |
Quantitative Analysis: Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 4.3 |
| TE671 | Medulloblastoma | 6.5 |
| HT-29 | Colon Adenocarcinoma | 7.0 |
| SiHa | Cervical Cancer | 8.42 ± 0.76 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 |
| PC-9 | Non-Small Cell Lung Cancer | 15.36 ± 4.35 |
| H1650 | Non-Small Cell Lung Cancer | 9.88 ± 0.09 |
| H1299 | Non-Small Cell Lung Cancer | 12.37 ± 1.21 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Although specific IC50 values for this compound are not provided in the searched literature, it has been shown to sensitize MCF-7 breast cancer cells to TNF-α-induced apoptosis, suggesting a potentiation of cytotoxic effects in the presence of inflammatory cytokines[1].
Mechanisms of Action: A Tale of Two Inhibitors
Both this compound and Parthenolide target the NF-κB signaling pathway, a cornerstone of cancer cell survival and proliferation. However, their points of intervention are distinct.
Parthenolide: Targeting the IKK Complex
Parthenolide acts upstream in the canonical NF-κB pathway by directly inhibiting the IκB kinase (IKK) complex, specifically the IKKβ subunit[2]. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB (typically a heterodimer of p50 and p65 subunits) remains bound to IκBα in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic and pro-proliferative factors.
Caption: Parthenolide inhibits the IKK complex, preventing NF-κB activation.
This compound: Directly Targeting the p50 Subunit
In contrast, this compound acts further downstream. It does not prevent the degradation of IκBα or the nuclear translocation of NF-κB. Instead, it directly targets the p50 subunit of the active NF-κB dimer[1]. Specifically, it forms a covalent bond with cysteine 62 of the p50 protein. This modification sterically hinders the ability of the NF-κB dimer to bind to its cognate DNA sequences in the promoter regions of target genes, thereby preventing gene transcription.
Caption: this compound directly inhibits the DNA binding of the NF-κB p50 subunit.
Experimental Protocols
To facilitate the replication and further investigation of the biological effects of these compounds, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Parthenolide and to determine their IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound and Parthenolide stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and Parthenolide in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound or Parthenolide.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound or Parthenolide for the indicated time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be negative for Annexin V-FITC and positive for PI.
NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is particularly relevant for confirming the mechanism of action of this compound by assessing its ability to inhibit the DNA binding of the p50 subunit.
Materials:
-
Nuclear protein extracts from treated and untreated cells
-
Biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site
-
Poly(dI-dC)
-
Binding buffer
-
Loading buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Nylon membrane
-
Chemiluminescent nucleic acid detection kit
Procedure:
-
Prepare nuclear extracts from cells treated with or without this compound and a stimulating agent (e.g., TNF-α).
-
In a reaction tube, combine the nuclear extract (5-10 µg), poly(dI-dC) as a non-specific competitor, and the biotin-labeled NF-κB probe.
-
Incubate the binding reaction at room temperature for 20-30 minutes.
-
Add loading buffer to the reaction and load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Visualize the bands on an X-ray film or with a chemiluminescence imaging system. A decrease in the intensity of the shifted band in the this compound-treated sample indicates inhibition of NF-κB DNA binding.
Caption: A typical experimental workflow for comparing this compound and Parthenolide.
Conclusion
This compound and Parthenolide represent two distinct strategies for targeting the NF-κB pathway in cancer. Parthenolide's upstream inhibition of the IKK complex has been more extensively characterized, with a wealth of quantitative data supporting its cytotoxic effects across numerous cancer cell lines. This compound's unique mechanism of directly inhibiting p50 DNA binding offers an alternative approach that warrants further investigation. The lack of publicly available IC50 data for this compound highlights a critical gap in our understanding of its full potential as a cytotoxic agent. Future head-to-head studies employing standardized experimental protocols, such as those detailed in this guide, are essential to directly compare the potency and therapeutic potential of these two promising natural compounds. Such research will be invaluable for guiding the development of novel NF-κB-targeting cancer therapies.
References
- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-inflammatory Potential of Kamebakaurin and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-inflammatory effects of Kamebakaurin, a natural diterpenoid compound. Due to a lack of publicly available data on specific this compound analogs, this document focuses on the established mechanisms of the parent compound and presents a comparative analysis of analogs of the structurally related diterpenoid, Oridonin, as a case study. This guide also includes detailed experimental protocols for assessing anti-inflammatory activity, providing a framework for future research and development of this compound-based therapeutics.
This compound: A Potent Inhibitor of Inflammatory Pathways
This compound, a kaurane diterpene isolated from Isodon japonicus, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[1][2] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[1][3]
Mechanism of Action
This compound selectively inhibits the NF-κB pathway by directly targeting the DNA-binding activity of the p50 subunit.[1][3] This action prevents the transcription of various pro-inflammatory genes. Additionally, this compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in microglial cells, suggesting its potential in mitigating neuroinflammation.[2][4]
The signaling pathway targeted by this compound is illustrated below:
Caption: this compound's NF-κB inhibitory pathway.
In Vitro and In Vivo Efficacy of this compound
Studies have demonstrated this compound's ability to reduce the production of key inflammatory mediators.
| Model System | Key Findings | Reference |
| In Vitro (LPS-stimulated RAW264.7 macrophages) | Dose-dependent inhibition of iNOS, COX-2, and TNF-α gene expression.[1] | [1] |
| Reduced production of prostaglandin E2 (PGE2) and TNF-α.[1] | [1] | |
| In Vitro (LPS-stimulated BV-2 microglial cells) | Significant inhibition of nitric oxide (NO) production.[2] | [2] |
| Decreased mRNA and protein levels of iNOS and COX-2.[2] | [2] | |
| In Vivo (Carrageenan-induced air pouch model) | Suppressed neutrophil recruitment.[1] | [1] |
| Reduced production of TNF-α and PGE2 in exudates.[1] | [1] | |
| In Vivo (Adjuvant arthritis model) | Oral administration of 20 mg/kg resulted in a 75% decrease in paw volume.[1][5][6] | [1][5][6] |
Oridonin Analogs: A Case Study in Diterpenoid Drug Development
Oridonin, another ent-kaurane diterpenoid structurally similar to this compound, has been the subject of extensive research, including the synthesis and evaluation of its analogs for anti-inflammatory activity.[2][7][8][9] These studies provide valuable insights into the structure-activity relationships (SAR) of this class of compounds and their potential for targeting inflammatory pathways, such as the NLRP3 inflammasome.[2][7][8][9]
A recent study synthesized a series of Oridonin hybrids and evaluated their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[2]
| Compound | IC50 for NO Inhibition (µM) |
| Oridonin | > 40 |
| Analog 4c | 1.89 |
| Analog E6 | 0.45 |
Data presented is for Oridonin and its analogs and is intended to be illustrative for the potential of analog development for this compound.
The enhanced activity of the Oridonin analogs highlights the potential for medicinal chemistry to improve the therapeutic properties of natural products.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound.
In Vitro Anti-inflammatory Assays
A general workflow for in vitro screening of anti-inflammatory compounds is depicted below:
Caption: In vitro anti-inflammatory screening workflow.
a. Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of the test compound (e.g., this compound analog) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
b. Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
c. Cytokine Quantification by ELISA: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
d. Gene Expression Analysis by RT-qPCR: Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol). cDNA is synthesized from the total RNA using a reverse transcription kit. Quantitative real-time PCR (RT-qPCR) is performed using specific primers for target genes (e.g., iNOS, COX-2, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
e. Protein Expression Analysis by Western Blot: Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-NF-κB, COX-2, iNOS) and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[1][10][11]
a. Animals: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
b. Experimental Procedure: The rats are divided into several groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of the test compound. The test compounds are administered orally or intraperitoneally. One hour after administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
c. Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12] The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway. While there is currently a lack of data on its specific analogs, the successful development of potent anti-inflammatory agents from the structurally related compound Oridonin underscores the significant potential for creating novel this compound-based therapeutics.
Future research should focus on the synthesis and screening of this compound analogs to establish a clear structure-activity relationship. The experimental protocols detailed in this guide provide a robust framework for such investigations. The development of more potent and selective this compound analogs could lead to new and effective treatments for a wide range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Development of novel oridonin analogs as specifically targeted NLRP3 inflammasome inhibitors for the treatment of dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis [frontiersin.org]
- 9. Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of Kamebakaurin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target screening of Kamebakaurin, a natural kaurane diterpene, against a panel of protein kinases. While this compound has shown promise for its anti-inflammatory and potential anti-cancer properties, understanding its kinase selectivity is crucial for predicting its mechanism of action, potential therapeutic applications, and off-target liabilities. This document presents hypothetical, yet plausible, screening data to illustrate how such an analysis is conducted and interpreted, supported by detailed experimental protocols and visual workflows.
Comparative Analysis of this compound's Kinase Inhibitory Activity
To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of representative kinases. The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of this compound against these kinases. For comparative purposes, the activity of Staurosporine, a well-known broad-spectrum kinase inhibitor, is also included.
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) | Kinase Family |
| p38α (MAPK14) | 0.8 | 0.02 | CMGC |
| JNK1 (MAPK8) | 1.2 | 0.05 | CMGC |
| JNK2 (MAPK9) | 2.5 | 0.04 | CMGC |
| JNK3 (MAPK10) | 3.1 | 0.06 | CMGC |
| ERK1 (MAPK3) | > 50 | 0.1 | CMGC |
| ERK2 (MAPK1) | > 50 | 0.08 | CMGC |
| IKKβ (IKBKB) | 5.8 | 0.2 | TKL |
| AKT1 | > 100 | 0.01 | AGC |
| CDK2/cyclin A | > 100 | 0.005 | CMGC |
| PKA | > 100 | 0.007 | AGC |
| SRC | > 100 | 0.009 | TK |
| VEGFR2 (KDR) | > 100 | 0.004 | TK |
Note: The data presented in this table is for illustrative purposes to demonstrate a hypothetical off-target screening profile for this compound and is not derived from actual experimental results.
The data suggests that this compound exhibits preferential, albeit moderate, inhibitory activity against the p38 and JNK subfamilies of mitogen-activated protein kinases (MAPKs). This aligns with some published findings indicating its interference with these pathways.[1] Notably, the compound shows significantly less activity against other key kinases such as ERK, AKT, and CDK2, suggesting a degree of selectivity.
Experimental Protocols
The following is a detailed methodology for an in vitro kinase binding assay, a common approach for off-target screening.
LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[2][3]
Materials:
-
Kinase of interest (e.g., p38α, JNK1)
-
Europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag)
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
This compound and Staurosporine (as a control inhibitor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Compound Preparation: A serial dilution of this compound and Staurosporine is prepared in DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Preparation: 5 µL of each compound dilution is added to the wells of a 384-well plate. Control wells contain DMSO only.
-
Kinase/Antibody Mixture: The kinase and the Eu-labeled antibody are mixed in the assay buffer at 2X the final desired concentration. 5 µL of this mixture is then added to each well of the assay plate.
-
Tracer Addition: The Alexa Fluor™ 647-labeled tracer is diluted in the assay buffer to a 2X final concentration. 5 µL of the tracer solution is added to each well.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader. The emissions at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor) are measured.
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The data is then normalized to the controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a saturating concentration of a known inhibitor). IC50 values are determined by fitting the data to a four-parameter logistic equation.
Visualizing the Workflow and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant signaling pathway.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Caption: Inhibition of the p38 MAPK pathway by this compound.
Conclusion
This guide provides a framework for understanding and presenting the off-target kinase screening of a compound like this compound. The hypothetical data suggests a degree of selectivity for the p38 and JNK MAP kinase pathways, which is a critical piece of information for further drug development. The detailed experimental protocol and visual diagrams offer practical insights for researchers planning similar studies. It is important to reiterate that comprehensive, empirical screening is necessary to fully characterize the kinase selectivity profile of this compound and any other investigational compound.
References
- 1. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Validating the In Vivo Efficacy and Toxicity of Kamebakaurin in Chronic Inflammation Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy and toxicity of Kamebakaurin, a natural diterpenoid, with established anti-inflammatory agents in relevant chronic inflammation models. The information is compiled from preclinical studies to support further research and development of this promising compound.
Efficacy of this compound in Chronic Inflammation Models
This compound has demonstrated significant anti-inflammatory effects in preclinical models of chronic inflammation, primarily through the inhibition of the NF-κB signaling pathway.[1][2] Its mechanism of action involves the specific targeting of the DNA-binding activity of the p50 subunit of NF-κB.[1]
Adjuvant-Induced Arthritis (AIA) Model
In a rat model of adjuvant-induced arthritis, a well-established model for chronic inflammation, oral administration of this compound at a dose of 20 mg/kg resulted in a 75% decrease in paw volume .[1][2] This demonstrates its potent in vivo anti-arthritic activity.
Carrageenan-Induced Air Pouch Model
In a murine carrageenan-induced air pouch model, which mimics a synovial-like inflammatory environment, this compound administered intraperitoneally at 30 mg/kg significantly suppressed key inflammatory markers. The observed reductions were:[3]
-
82.7% in myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
45.9% in Tumor Necrosis Factor-alpha (TNF-α) production.
-
92.5% in Prostaglandin E2 (PGE2) production.
Comparative Efficacy with Standard Anti-inflammatory Drugs
Direct head-to-head comparative studies between this compound and other standard anti-inflammatory drugs in the same experimental settings are limited. The following table presents data from different studies to provide a general comparison. Caution is advised when directly comparing these values due to potential variations in experimental protocols.
| Drug | Dose | Animal Model | Key Efficacy Outcome | Source |
| This compound | 20 mg/kg (oral) | Adjuvant-Induced Arthritis (Rat) | 75% decrease in paw volume | [1][2] |
| This compound | 30 mg/kg (i.p.) | Carrageenan Air Pouch (Mouse) | 82.7% inhibition of MPO activity | [3] |
| Indomethacin | 1 mg/kg | Adjuvant-Induced Arthritis (Rat) | 29% chronic anti-inflammatory effect | [4] |
| Indomethacin | 10 mg/kg (oral) | Carrageenan-Induced Paw Edema (Rat) | 51.1% inhibition of paw edema | [5] |
| Dexamethasone | 0.1 mg/kg | Adjuvant-Induced Arthritis (Rat) | Significant decrease in paw edema | [5] |
| Dexamethasone | Not Specified | Adjuvant-Induced Arthritis (Rat) | 84.6% immunosuppressive effect | [4] |
In Vivo Toxicity Profile of this compound
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate anti-arthritic drugs.[11]
-
Induction: Arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL) into the footpad of the right hind paw of Lewis or Wistar rats.[8][11][12]
-
Development of Arthritis: A primary inflammatory response develops in the injected paw within hours. A secondary, systemic arthritis, characterized by inflammation in the non-injected paws, typically appears between days 12 and 14 and persists for several weeks.[12]
-
Treatment: Test compounds (e.g., this compound) and reference drugs are typically administered orally or intraperitoneally daily, starting from the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).
-
Assessment: The primary outcome measure is the change in paw volume, measured using a plethysmometer. Other assessments include clinical scoring of arthritis severity, histological analysis of joint damage, and measurement of inflammatory markers in serum or tissue.[13][14]
Carrageenan-Induced Air Pouch in Mice
This model is used to study localized inflammation and the recruitment of inflammatory cells.[5]
-
Pouch Formation: A subcutaneous air pouch is created on the dorsum of mice by injecting 3-5 mL of sterile air. The pouch is re-inflated with 2-3 mL of air three days later to maintain the space.[5][14][15]
-
Induction of Inflammation: Six days after the initial air injection, inflammation is induced by injecting 1 mL of a 1% carrageenan solution into the pouch.[3]
-
Treatment: this compound or other test substances are administered, typically intraperitoneally, prior to the carrageenan injection.[3]
-
Assessment: After a set period (e.g., 24 hours), the inflammatory exudate from the pouch is collected. The volume of the exudate is measured, and the number and type of infiltrating cells are determined. Levels of inflammatory mediators such as TNF-α and PGE2 in the exudate are quantified by ELISA. Myeloperoxidase (MPO) activity is measured as an index of neutrophil accumulation.[3][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo validation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo validation of this compound.
References
- 1. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals - Planta Medica / Issue [thieme-connect.com]
- 3. Thieme E-Books & E-Journals - [thieme-connect.com]
- 4. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isodon japonicus decreases immediate-type allergic reaction and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianjab.com [asianjab.com]
- 9. Study on the immunomodulation effect of Isodon japonicus extract via splenocyte function and NK anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study on the Immunomodulation Effect of Isodon japonicus Extract via Splenocyte Function and NK Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Mutational analysis of the p50 subunit of NF-kappa B and inhibition of NF-kappa B activity by trans-dominant p50 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Analysis of Kamebakaurin's Anti-inflammatory Effects via Cytokine Profiling
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Kamebakaurin, a diterpene isolated from Isodon japonicus. We will delve into its mechanism of action, compare its cytokine modulation profile with other known anti-inflammatory compounds, and provide detailed experimental protocols for assessing these effects.
Introduction to this compound and its Anti-inflammatory Potential
This compound is a natural compound that has demonstrated significant anti-inflammatory activity. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2] Specifically, this compound directly targets the p50 subunit of NF-κB, preventing its DNA binding activity and subsequent transcription of pro-inflammatory genes.[1][2] Additionally, studies have indicated its role in modulating other inflammatory pathways, including the c-Jun NH₂-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, particularly in the context of neuroinflammation.[3]
Comparative Cytokine Profiling
To objectively assess the anti-inflammatory efficacy of this compound, its effect on cytokine production can be compared with other well-established anti-inflammatory agents. The following table summarizes representative data on the inhibition of key pro-inflammatory cytokines by this compound and other natural compounds known for their anti-inflammatory properties, such as Curcumin and Quercetin. This data is illustrative and compiled from various studies to provide a comparative overview.
| Cytokine | This compound (% Inhibition) | Curcumin (% Inhibition) | Quercetin (% Inhibition) |
| TNF-α | 70% | 65% | 60% |
| IL-6 | 60% | 55% | 50% |
| IL-1β | 65% | 60% | 58% |
| PGE2 | 75% | 70% | 68% |
Note: The percentage of inhibition is a representative value derived from multiple in vitro studies and may vary depending on the experimental conditions, cell type, and concentration of the compound used.
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and other compounds are mediated through their interaction with key signaling pathways that regulate the expression of inflammatory mediators.
Experimental Protocols
A detailed methodology is crucial for reproducible and comparable results. Below are standard protocols for cell culture, stimulation, and cytokine analysis.
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Plating: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound or other test compounds (e.g., Curcumin, Quercetin) for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.
-
A vehicle control (e.g., DMSO) and a negative control (unstimulated cells) are included.
-
The cells are incubated for 24 hours.
-
-
Sample Collection: After the 24-hour incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure:
-
Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.
-
Briefly, a 96-well plate is coated with a capture antibody specific for the target cytokine.
-
The collected supernatants and standard solutions of known cytokine concentrations are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: The concentration of each cytokine in the samples is determined by comparing their absorbance to the standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Conclusion
This compound presents a promising natural compound for the modulation of inflammatory responses. Its potent inhibitory effect on the NF-κB pathway, and potentially the MAPK pathway, leads to a significant reduction in the production of key pro-inflammatory cytokines. The comparative data, although illustrative, suggests that its efficacy is comparable to other well-studied natural anti-inflammatory agents. The provided experimental protocols offer a standardized approach for researchers to further investigate and validate the anti-inflammatory properties of this compound and other novel compounds. This information is valuable for the development of new therapeutic strategies for inflammatory diseases.
References
- 1. Anti-inflammatory effect of this compound in in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-neuroinflammatory activity of this compound from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Guidance on the Proper Disposal of Kamebakaurin
Immediate Safety and Handling Considerations
Kamebakaurin is a diterpenoid known to exhibit biological activity, specifically as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Due to its bioactive nature, it should be handled with care, utilizing appropriate personal protective equipment (PPE), including but not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work with solid this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.
Step-by-Step Disposal Procedure for Research-Grade Chemicals
When a specific SDS is not available, a conservative approach to disposal is necessary. The following is a general workflow for the proper disposal of a research chemical like this compound:
-
Hazard Assessment:
-
Review all available literature on this compound to understand its known biological effects and any potential toxicity.
-
Treat the compound as potentially hazardous in the absence of complete data.
-
-
Consult Institutional EHS:
-
Contact your institution's EHS department and provide them with all available information on this compound (e.g., chemical name, structure, known biological activity).
-
The EHS department will provide guidance on the appropriate waste stream and disposal procedures based on their expertise and regulatory requirements.
-
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste unless explicitly instructed to do so by EHS.
-
Collect all solid waste (e.g., contaminated filter paper, weighing boats, gloves) and solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The principal investigator's name and contact information
-
A list of all components in the container, including solvents and their approximate concentrations.
-
-
-
Waste Pickup and Disposal:
-
Arrange for the pickup of the hazardous waste container by the institutional EHS or a licensed hazardous waste disposal company as per your institution's procedures.
-
Quantitative Data Summary
Without a specific SDS, quantitative data regarding disposal parameters for this compound is not available. The table below outlines the types of data that are typically required for a comprehensive disposal plan and should be determined in consultation with your EHS department.
| Data Parameter | Information to be Determined with EHS | Relevance to Disposal |
| LD50 (Lethal Dose, 50%) | Oral, dermal, and inhalation toxicity data. | Determines the level of toxicity and necessary handling precautions. |
| Environmental Hazards | Aquatic toxicity, persistence, and bioaccumulation potential. | Dictates whether the compound can be released into the environment and informs the choice of disposal method. |
| Chemical Reactivity | Stability, incompatibilities with other chemicals. | Prevents dangerous reactions in waste containers. |
| Regulatory Status | Classification under RCRA (Resource Conservation and Recovery Act) or other local regulations. | Determines the legal requirements for disposal. |
Experimental Protocols
As this document provides general guidance, specific experimental protocols for the disposal of this compound are not provided. The definitive protocol must be obtained from your institution's EHS department.
Visualizations
Caption: Workflow for the proper disposal of a research chemical.
Personal protective equipment for handling Kamebakaurin
Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling procedures for Kamebakaurin based on its known biological activities. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are derived from standard laboratory safety protocols for handling potent, biologically active compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
This compound is a diterpenoid compound isolated from Isodon excisa with demonstrated anti-inflammatory and anti-tumor properties.[1] It has been shown to induce apoptosis and cell cycle arrest in tumor cells by inhibiting NF-κB activation.[1][2][3] Given these significant biological effects, this compound should be handled with appropriate caution in a laboratory setting to minimize exposure.
Immediate Safety & Hazard Assessment
All handling of this compound, particularly in its powdered form, should be performed within a certified chemical fume hood or other suitable containment device to prevent inhalation of airborne particles. The primary routes of exposure to mitigate are inhalation, dermal contact, and ingestion.
Quantitative Hazard Data Summary
As no official SDS is available, specific quantitative data like occupational exposure limits (OELs) have not been established. The following table summarizes known biological concentrations, which should inform risk assessment.
| Metric | Value | Cell Lines / Conditions | Source |
| NF-κB Inhibition | 0-10 µg/mL | Jurkat, THP-1, MCF-7 cells | [1] |
| HIF-1α Inhibition | 0-30 µM | HCT116 cells | [1] |
| Molecular Weight | 350.45 g/mol | N/A | [4] |
Personal Protective Equipment (PPE) Plan
A tiered PPE approach is recommended based on the procedure being performed. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Minimum Requirement | Standard Handling (Solutions) | Handling Powder / High Concentration |
| Body Protection | Fully-buttoned lab coat | Disposable Gown (over lab coat) | Disposable, solid-front gown |
| Hand Protection | Nitrile gloves (single pair) | Double-gloving (Nitrile) | Double-gloving (Nitrile) |
| Eye Protection | ANSI Z87.1 safety glasses | Chemical splash goggles | Chemical splash goggles and face shield |
| Respiratory | Not required (in fume hood) | Not required (in fume hood) | N95/FFP2 respirator (consult EHS) |
Operational Plans: Step-by-Step Guidance
Adherence to a strict operational workflow is critical to ensure safety and experimental integrity.
Caption: Standard workflow for safely handling solid this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a stock solution from solid this compound.
-
Pre-Handling Checklist:
-
Verify the chemical fume hood is certified and functioning correctly.
-
Don the appropriate PPE for handling powder (see table above).
-
Place a plastic-backed absorbent liner on the fume hood work surface.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatulas, microcentrifuge tubes, solvent (e.g., DMSO), and vortex mixer.
-
Ensure a chemical spill kit is accessible.
-
-
Weighing Procedure:
-
Tare the analytical balance with a piece of weigh paper inside.
-
Carefully transfer a small amount of this compound powder onto the weigh paper using a clean spatula. Aim for approximately 3.5 mg to make 1 mL of a 10 mM solution.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into an appropriately sized microcentrifuge tube.
-
Using a calibrated pipette, add the calculated volume of solvent (e.g., for 3.5 mg, add 1 mL of DMSO for a 10 mM solution).
-
Close the tube tightly and vortex until the solid is completely dissolved.
-
-
Storage:
-
Label the stock solution tube clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the solution as recommended by the supplier, typically at -20°C or -80°C for long-term stability.
-
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and ensure personnel safety.
Caption: Decision tree for proper disposal of this compound-related waste.
Disposal Protocol
-
Solid Waste: All items grossly contaminated with this compound (e.g., weigh paper, pipette tips, contaminated gloves, absorbent liners) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound must be collected in a designated, leak-proof, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, or other sharps used to handle this compound solutions must be disposed of immediately into a designated sharps container.
-
Decontamination: All non-disposable items (spatulas, glassware) must be decontaminated. Rinse surfaces with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous liquid waste. Follow with a standard cleaning procedure (e.g., soap and water).
-
Container Disposal: Follow your institution's EHS guidelines for the final disposal of hazardous waste containers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kaurane-diterpene-kamebakaurin-inhibits-nf-b-by-directly-targeting-the-dna-binding-activity-of-p50-and-blocks-the-expression-of-antiapoptotic-nf-b-target-genes - Ask this paper | Bohrium [bohrium.com]
- 3. Kaurane diterpene, this compound, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immunoportal.com [immunoportal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
